molecular formula C10H10O4 B019051 3-Acetoxy-2-methylbenzoic acid CAS No. 168899-58-9

3-Acetoxy-2-methylbenzoic acid

カタログ番号: B019051
CAS番号: 168899-58-9
分子量: 194.18 g/mol
InChIキー: LHVJUPHCLWIPLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Acetoxy-2-methylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-acetyloxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJUPHCLWIPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396569
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-58-9
Record name 3-Acetoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetoxy-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-acetoxy-2-methylbenzoic acid, a key intermediate in pharmaceutical development. This document details the core synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathways

Two primary synthesis pathways for this compound have been prominently identified in the literature. The most direct and commonly employed method is the acetylation of 3-hydroxy-2-methylbenzoic acid. A more complex, multi-step synthesis offers an alternative route starting from 3-chloro-2-methylphenol.

Pathway 1: Acetylation of 3-Hydroxy-2-methylbenzoic Acid

This pathway involves the direct conversion of 3-hydroxy-2-methylbenzoic acid to its acetylated form using an acetylating agent, typically acetic anhydride. This method is favored for its simplicity and generally high yields.

Experimental Protocol: Acetylation of 3-Hydroxy-2-methylbenzoic Acid

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Acetic anhydride

  • 2N Sodium hydroxide solution

  • 37% Hydrochloric acid

  • Ice water

Procedure:

  • In a suitable reaction vessel, dissolve 60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid in 500 ml of 2N sodium hydroxide solution with stirring.

  • Cool the resulting solution to 5°C.

  • To the cooled solution, add 61.3 g (0.60 mol) of acetic anhydride. Maintain the reaction temperature below 8°C during the addition.

  • After the addition is complete, acidify the reaction mixture with 88 ml of 37% hydrochloric acid.

  • A white precipitate of this compound will form.

  • Stir the suspension for an additional 30 minutes.

  • Collect the precipitate by filtration.

  • Wash the filtered solid twice with 50 g of ice water.

  • Dry the product to obtain this compound.

Quantitative Data:

ParameterValueReference
Starting Material3-hydroxy-2-methylbenzoic acid (60.9 g, 0.40 mol)[1]
Acetic Anhydride61.3 g (0.60 mol)[1]
Yield69.9 g (90.0% of theory)[1]
Melting Point147-148°C[1]
Alternate Yield37.5 g (93.7% of theory)[1]
Alternate Melting Point147°C[1]
Pathway 2: Multi-step Synthesis from 3-Chloro-2-methylphenol

This pathway provides an alternative route to this compound, starting from the more readily available 3-chloro-2-methylphenol. This process involves several intermediate steps, including benzylation, Grignard reaction, carboxylation, hydrogenolysis, and finally, acetylation.

Experimental Protocol: Multi-step Synthesis

This comprehensive protocol is detailed in US Patent 5,910,605 A.[1]

Step 1: Synthesis of 2-Benzyloxy-6-chlorotoluene

  • React 3-chloro-2-methylphenol with benzyl chloride.

Step 2: Grignard Reaction

  • Subject 2-benzyloxy-6-chlorotoluene to a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.

Step 3: Carboxylation

  • React the Grignard reagent with CO2 to yield 3-benzyloxy-2-methylbenzoic acid.

Step 4: Hydrogenolysis

  • Hydrogenate 3-benzyloxy-2-methylbenzoic acid or its alkali metal salts in the presence of a hydrogenation catalyst (e.g., 5% Pd/C) to produce 3-hydroxy-2-methylbenzoic acid.

Step 5: Acetylation

  • The resulting 3-hydroxy-2-methylbenzoic acid is then acetylated as described in Pathway 1 to yield the final product, this compound. A key advantage of this integrated process is that the acetylation can be performed without the intermediate isolation of 3-hydroxy-2-methylbenzoic acid.[1]

Quantitative Data for Hydrogenolysis and Acetylation without Intermediate Isolation:

ParameterValueReference
Starting Material (for hydrogenolysis)3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol)[1]
Sodium Hydroxide20 g (0.5 mol)[1]
Catalyst2 g of 5% Pd/C (50% water-moist)[1]
Hydrogen Pressure10 bar[1]
Temperature25°C[1]
Acetic Anhydride (for acetylation)31.3 g (0.3 mol)[1]
Hydrochloric Acid (37%)49.3 g (0.5 mol)[1]
Final Product Yield37.5 g (93.7% of theory)[1]
Final Product Melting Point147°C[1]

Visualizing the Synthesis Pathways

To further elucidate the reaction sequences and workflows, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Pathway_1 3-Hydroxy-2-methylbenzoic_acid 3-Hydroxy-2-methylbenzoic Acid Reaction Acetylation 3-Hydroxy-2-methylbenzoic_acid->Reaction Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction 3-Acetoxy-2-methylbenzoic_acid This compound Reaction->3-Acetoxy-2-methylbenzoic_acid

Caption: Acetylation of 3-Hydroxy-2-methylbenzoic Acid.

Synthesis_Pathway_2 3-Chloro-2-methylphenol 3-Chloro-2-methylphenol Step1 Benzylation 3-Chloro-2-methylphenol->Step1 2-Benzyloxy-6-chlorotoluene 2-Benzyloxy-6-chlorotoluene Step1->2-Benzyloxy-6-chlorotoluene Step2 Grignard Reaction 2-Benzyloxy-6-chlorotoluene->Step2 Grignard_reagent (3-Benzyloxy-2-methylphenyl) magnesium chloride Step2->Grignard_reagent Step3 Carboxylation (CO2) Grignard_reagent->Step3 3-Benzyloxy-2-methylbenzoic_acid 3-Benzyloxy-2-methylbenzoic Acid Step3->3-Benzyloxy-2-methylbenzoic_acid Step4 Hydrogenolysis (H2, Pd/C) 3-Benzyloxy-2-methylbenzoic_acid->Step4 3-Hydroxy-2-methylbenzoic_acid 3-Hydroxy-2-methylbenzoic Acid Step4->3-Hydroxy-2-methylbenzoic_acid Step5 Acetylation 3-Hydroxy-2-methylbenzoic_acid->Step5 Final_Product This compound Step5->Final_Product

Caption: Multi-step synthesis from 3-Chloro-2-methylphenol.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolution Dissolve 3-hydroxy-2-methylbenzoic acid in NaOH solution Cooling1 Cool to 5°C Dissolution->Cooling1 Addition Add Acetic Anhydride (<8°C) Cooling1->Addition Acidification Acidify with HCl Addition->Acidification Stirring Stir for 30 min Acidification->Stirring Filtration Filter the precipitate Stirring->Filtration Washing Wash with ice water Filtration->Washing Drying Dry the product Washing->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Experimental workflow for the acetylation reaction.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are fundamental in this regard.

  • ¹H NMR and ¹³C NMR: Detailed spectral data for this compound can be found in various chemical databases.[3]

  • IR Spectra: Infrared spectroscopy provides information about the functional groups present in the molecule.[3]

This guide provides a foundational understanding of the synthesis of this compound, offering detailed protocols and data to aid in laboratory and developmental work. For further details on the characterization and applications of this compound, consulting the referenced literature is recommended.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, is a compound of interest in organic synthesis and medicinal chemistry. Its structural similarity to widely used pharmaceuticals, such as aspirin, suggests potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, including formulation, dosage form design, and preliminary assessment of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed biological signaling pathway based on its structural characteristics.

Chemical Identity and Structure

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Acetoxy-o-toluic Acid[2]

  • CAS Number: 168899-58-9[2]

  • Molecular Formula: C₁₀H₁₀O₄[2][3][4]

  • Molecular Weight: 194.18 g/mol [1][2]

  • Chemical Structure:

    • SMILES: CC1=C(C(=O)O)C=CC=C1OC(=O)C[1]

    • InChI: 1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Physical State White to almost white crystalline powder[4]
Melting Point 149-151 °C[4]
Boiling Point (Predicted) 337.0 ± 30.0 °C[4]
Density (Predicted) 1.245 ± 0.06 g/cm³[4]
pKa (Predicted) Not explicitly found, but expected to be acidic due to the carboxylic acid group.
LogP (Predicted) 1.6[1][2]
Solubility Information not widely available, but expected to have limited solubility in water and be soluble in organic solvents like methanol.[3]

Experimental Protocols for Physicochemical Property Determination

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 140 °C).

  • As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • The melting point is reported as this range. For a pure compound, this range should be narrow (typically 1-2 °C).

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)

Note: As this compound is a solid at room temperature with a high predicted boiling point, this method is less practical than techniques like Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA). However, a general protocol is provided for context.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • High-boiling point liquid (e.g., mineral oil or silicone oil)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Place a small amount of the sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with the high-boiling point liquid to a level above the side arm.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

  • Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Agitate the tubes vigorously for 1-2 minutes (a vortex mixer can be used for consistency).

  • Observe each tube for the dissolution of the solid.

  • Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Slightly soluble: The solid partially dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • For aqueous solubility, the pH of the resulting solution can be tested with pH paper to confirm the acidic nature of the compound.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • A suitable solvent in which the compound is soluble (e.g., a mixture of water and an organic solvent like ethanol if solubility in pure water is low)

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the solution.

  • Begin adding the NaOH solution in small, known increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Apparatus:

  • Separatory funnel or screw-cap vials

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • Vortex mixer or shaker

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.

  • Accurately prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Add a known volume of this stock solution to a separatory funnel or vial.

  • Add a known volume of pre-saturated water. The ratio of octanol to water can be varied depending on the expected LogP.

  • Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully collect samples from both the n-octanol and the aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a calibration curve).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient (LogP = log10(P)).

Proposed Biological Signaling Pathway and Experimental Workflows

Given the structural similarity of this compound to aspirin (2-acetoxybenzoic acid), a well-known nonsteroidal anti-inflammatory drug (NSAID), it is plausible that it may exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.

Below is a diagram illustrating the proposed inhibition of the COX signaling pathway by this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Physicochemical_Workflow Start Compound Synthesis and Purification Identity Structural Confirmation (NMR, MS, IR) Start->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Identity->Purity Physical Physical Properties (Melting Point, Boiling Point) Purity->Physical Solubility Solubility Profiling Purity->Solubility Stability Stability Studies (pH, Temperature) Physical->Stability Dissociation pKa Determination Solubility->Dissociation Lipophilicity LogP Determination Solubility->Lipophilicity Dissociation->Stability Lipophilicity->Stability Data Data Compilation and Analysis Stability->Data

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The data presented in a structured format, coupled with the proposed mechanism of action and a logical experimental workflow, serves as a valuable resource for researchers and scientists in the field of drug development. Further experimental validation of the predicted properties and biological activities is essential to fully elucidate the potential of this compound.

References

The Biological Activity of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid and a structural analog of acetylsalicylic acid (aspirin), has emerged as a compound of interest with a range of potential biological activities. This technical guide provides a comprehensive overview of its known and putative biological effects, with a focus on its antibacterial, antioxidant, and potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2] Its structure features a benzoic acid backbone with an acetoxy group at the 3-position and a methyl group at the 2-position.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₄[1][2]
Molecular Weight194.18 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number168899-58-9[1]
Melting Point149-151 °C
AppearanceWhite crystalline solid[2]

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Yakan et al. on novel benzamide derivatives synthesized from this compound revealed significant zones of inhibition against various bacterial strains.[1]

Quantitative Data: Antibacterial Activity of 3-Acetoxy-2-methylbenzamide Derivatives
CompoundTest OrganismZone of Inhibition (mm)
4ac Staphylococcus aureus18
Bacillus subtilis17
Bacillus cereus18
Escherichia coli19
Pseudomonas aeruginosa16
Klebsiella pneumoniae17
4ad Staphylococcus aureus17
Bacillus subtilis16
Bacillus cereus17
Escherichia coli18
Pseudomonas aeruginosa15
Klebsiella pneumoniae16
4ae Staphylococcus aureus19
Bacillus subtilis18
Bacillus cereus19
Escherichia coli20
Pseudomonas aeruginosa17
Klebsiella pneumoniae18

Data extracted from Yakan et al. The study did not provide data for the parent compound, this compound.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a standard procedure for determining the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., a derivative of this compound) are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays, demonstrating their capacity to scavenge free radicals and chelate metal ions.

Quantitative Data: Antioxidant Activity of 3-Acetoxy-2-methylbenzamide Derivatives
AssayCompoundActivity
Total Antioxidant Activity (Absorbance at 695 nm) 4ac 0.45 ± 0.02
4ad 0.42 ± 0.01
4ae 0.48 ± 0.03
DPPH Radical Scavenging Activity (%) 4ac 65.2 ± 1.5
4ad 61.8 ± 1.2
4ae 68.5 ± 1.8
Metal Chelating Activity (%) 4ac 55.4 ± 1.3
4ad 52.1 ± 1.1
4ae 58.9 ± 1.6

Data extracted from Yakan et al. The study did not provide data for the parent compound, this compound.

Experimental Protocols
  • Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

  • Reaction Mixture: The test compound is added to a solution of ferrous chloride.

  • Chelation: The mixture is incubated to allow the test compound to chelate the ferrous ions.

  • Indicator Addition: A solution of ferrozine is added to the mixture. Ferrozine forms a colored complex with free ferrous ions.

  • Measurement: The absorbance of the solution is measured at 562 nm.

  • Calculation: The percentage of metal chelating activity is determined by the reduction in the formation of the ferrozine-Fe²⁺ complex.

Potential Anti-Inflammatory Activity: A Structural Analogy to Aspirin

While direct experimental evidence for the anti-inflammatory activity of this compound is not yet available in the public domain, its structural similarity to acetylsalicylic acid (aspirin) strongly suggests a potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

G Proposed Anti-Inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Inflammatory Stimuli Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Stimuli e.g., Cytokines, Pathogens Phospholipase_A2 Phospholipase A2 Stimuli->Phospholipase_A2 Activates Phospholipase_A2->Arachidonic_Acid Liberates from Compound This compound (Proposed Inhibitor) Compound->COX1 Compound->COX2

Proposed inhibition of the COX pathway by this compound.

Other Potential Biological Activities

Some commercial suppliers have indicated that this compound may act as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis, and as a competitive inhibitor of HIV-1 reverse transcriptase. However, at the time of this writing, these claims have not been substantiated in peer-reviewed scientific literature. Further investigation is required to validate these potential activities.

Synthesis of Derivatives for Biological Screening

The primary amine derivatives of this compound, which have shown biological activity, can be synthesized through a two-step process.

Experimental Workflow: Synthesis of 3-Acetoxy-2-methylbenzamide Derivatives

G General Synthesis of 3-Acetoxy-2-methylbenzamide Derivatives Start This compound Step1 Reaction with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 3-Acetoxy-2-methylbenzoyl chloride Step1->Intermediate Step2 Reaction with Primary Amine (R-NH₂) Intermediate->Step2 Product 3-Acetoxy-2-methyl-N-R-benzamide Step2->Product

Synthetic route to 3-Acetoxy-2-methylbenzamide derivatives.

Conclusion and Future Directions

This compound and its derivatives present a promising area for further investigation in drug discovery. The confirmed antibacterial and antioxidant activities of its benzamide derivatives warrant more extensive studies to determine their minimum inhibitory concentrations (MICs) against a broader panel of pathogens and to elucidate the specific mechanisms of their antioxidant effects. The most compelling avenue for future research lies in the experimental validation of its presumed anti-inflammatory activity. In vitro and in vivo studies are necessary to confirm the inhibition of COX enzymes and to quantify its potency and selectivity. Elucidating the structure-activity relationships of a series of derivatives could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural features and chemical properties make it a valuable building block in medicinal chemistry, notably in the development of antiviral agents. This technical guide provides a comprehensive overview of the structural analysis, characterization, and synthesis of this compound, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound presents as a white to light yellow crystalline solid.[2] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[3]
Molecular Weight 194.18 g/mol [3]
Melting Point 149-151 °C[2]
CAS Number 168899-58-9[3]
IUPAC Name 3-acetyloxy-2-methylbenzoic acid[3]

Structural Analysis: X-Ray Crystallography

The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. This analysis provides critical insights into the molecule's conformation, bond lengths, and bond angles, which are fundamental to understanding its reactivity and intermolecular interactions.

The crystal structure reveals that the carboxylic acid group is twisted relative to the plane of the benzene ring. In the solid state, molecules of this compound form inversion dimers through hydrogen bonding between the carboxylic acid groups.

A summary of the crystallographic data is presented below.

ParameterValueReference
Crystal System Orthorhombic[3]
Space Group P b c a[3]
Unit Cell Dimensions a = 7.754 Å, b = 11.346 Å, c = 21.187 Å[3]
α, β, γ 90°, 90°, 90°[3]
Volume 1864.0 ų[3]
Z 8[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound. The primary methods employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetoxy group, and the methyl protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. Key signals include those for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, and the methyl carbons.

While specific peak assignments require experimental data, typical chemical shift ranges for the functional groups present in this compound are well-established.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit strong absorption bands corresponding to:

  • O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch of the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • C=O stretch of the ester group, typically around 1760-1770 cm⁻¹.

  • C-O stretches of the ester and carboxylic acid groups.

  • Aromatic C-H and C=C stretches .

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the acetylation of 3-hydroxy-2-methylbenzoic acid.[4]

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Acetic anhydride

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Ice water

Procedure:

  • Dissolve 3-hydroxy-2-methylbenzoic acid in an aqueous sodium hydroxide solution.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, slowly add hydrochloric acid to acidify the solution, which will cause the product to precipitate.

  • Stir the resulting suspension for a period to ensure complete precipitation.

  • Filter the white precipitate and wash it with ice water.

  • Dry the product to obtain this compound.[4]

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up and Isolation cluster_product Final Product start 3-hydroxy-2-methylbenzoic acid step1 Dissolve in aq. NaOH start->step1 1. step2 Cool to 0°C step1->step2 2. step3 Add Acetic Anhydride step2->step3 3. step4 Acidify with HCl step3->step4 4. step5 Precipitation step4->step5 5. step6 Filter step5->step6 6. step7 Wash with Ice Water step6->step7 7. step8 Dry step7->step8 8. product This compound step8->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

X-ray Crystallography Experimental Setup

The crystallographic data presented in this guide was obtained using a standard single-crystal X-ray diffraction experiment.

Instrumentation:

  • A four-circle diffractometer equipped with a CCD area detector.

  • Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

  • A suitable single crystal of this compound is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen to maintain a constant temperature during data collection.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The collected data is processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

Role in Drug Development: Intermediate for HIV Protease Inhibitors

This compound is a crucial intermediate in the synthesis of Nelfinavir, an FDA-approved HIV protease inhibitor.[4] HIV protease is an essential enzyme for the replication of the human immunodeficiency virus. It cleaves viral polyproteins into functional proteins, a critical step in the maturation of new virions.

HIV protease inhibitors are designed to bind to the active site of the protease, preventing it from cleaving the polyproteins and thereby halting viral replication.[5] The 3-hydroxy-2-methylbenzoyl moiety, derived from this compound, is a key component of Nelfinavir that interacts with the enzyme's active site.[4]

G Mechanism of Action of HIV Protease Inhibitors cluster_virus HIV Replication Cycle polyprotein Viral Gag-Pol Polyprotein hiv_protease HIV Protease polyprotein->hiv_protease Substrate functional_proteins Functional Viral Proteins hiv_protease->functional_proteins Cleavage virion Mature HIV Virion functional_proteins->virion Assembly inhibitor HIV Protease Inhibitor (e.g., Nelfinavir) inhibitor->hiv_protease Binds to Active Site

Caption: The inhibitory effect of HIV protease inhibitors on the viral replication cycle.

Conclusion

This compound is a well-characterized compound with significant applications in pharmaceutical synthesis. Its structural and spectroscopic properties have been thoroughly investigated, providing a solid foundation for its use in the development of complex molecules like HIV protease inhibitors. The detailed experimental protocols for its synthesis and characterization outlined in this guide offer valuable resources for researchers and scientists in the field of drug discovery and development. The continued study of such intermediates is crucial for the advancement of medicinal chemistry and the creation of new therapeutic agents.

References

Spectroscopic and Structural Analysis of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for 3-Acetoxy-2-methylbenzoic acid (C₁₀H₁₀O₄), a key intermediate in various synthetic pathways. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic and Structural Data

The structural and spectroscopic properties of this compound have been characterized using a variety of analytical techniques. The compound has a molecular weight of 194.18 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the coupling with neighboring protons. The methyl group attached to the benzene ring would likely resonate around δ 2.0-2.5 ppm, while the acetyl methyl protons would appear as a singlet further upfield, typically around δ 2.3 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet in the downfield region, often above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the ester groups are expected to have characteristic chemical shifts in the range of δ 160-180 ppm. The aromatic carbons would resonate between δ 120-150 ppm, and the methyl carbons would appear in the upfield region (δ 15-30 ppm). Public databases indicate the availability of a ¹³C NMR spectrum for this compound, sourced from the Institute of Organic Chemistry, University of Vienna.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been a subject of both experimental and theoretical studies.[2] A detailed vibrational analysis has been performed, providing assignments for the observed frequencies.

Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O stretch: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester carbonyl group, usually at a slightly higher frequency, around 1760-1770 cm⁻¹.

  • C-O stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid groups would be observed in the 1100-1300 cm⁻¹ region.

  • C-H stretch: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

The PubChem database provides access to ATR-IR spectra of this compound, with the data originating from Bio-Rad Laboratories, Inc. and the sample from Alfa Aesar, Thermo Fisher Scientific.[1]

Vibrational ModeObserved Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)~2500-3300 (broad)
C-H stretch (Aromatic)~3000-3100
C-H stretch (Aliphatic)~2850-3000
C=O stretch (Ester)~1765
C=O stretch (Carboxylic Acid)~1700
C-O stretch~1100-1300

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass 194.18 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 194.

Common fragmentation pathways for similar aromatic carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and cleavage of the ester group. The fragmentation pattern can provide valuable structural information.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[3] This analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. The experimental details for the crystal structure determination are available in the cited literature.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific data. The following sections outline the general methodologies for the spectroscopic and structural analysis of this compound.

Sample Preparation

For all spectroscopic analyses, the sample of this compound should be of high purity. The compound is commercially available from suppliers such as Alfa Aesar and Sigma-Aldrich.[1]

NMR Spectroscopy Protocol
  • Sample Preparation: A solution of this compound is prepared by dissolving an appropriate amount of the solid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration will depend on the type of NMR experiment being performed.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Data Processing: The acquired free induction decay (FID) is processed using appropriate software to obtain the frequency-domain spectrum. This involves Fourier transformation, phasing, and baseline correction.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis Sample This compound Dissolve Dissolution Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (¹H, ¹³C) Spectrometer->Acquisition Processing Data Processing Acquisition->Processing Spectrum NMR Spectrum Processing->Spectrum

NMR Experimental Workflow
FT-IR Spectroscopy Protocol

The FT-IR spectrum of solid this compound can be obtained using various techniques, with Attenuated Total Reflectance (ATR) and KBr pellets being common methods.

  • ATR-FT-IR: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

  • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

The study by Karthikeyan et al. utilized a Bruker IFS 66V spectrometer for FT-IR analysis in the range of 4000–400 cm⁻¹.[2]

FTIR_Workflow cluster_atr ATR Method cluster_kbr KBr Pellet Method Sample Solid this compound Place_on_ATR Place on ATR Crystal Sample->Place_on_ATR Grind_with_KBr Grind with KBr Sample->Grind_with_KBr Apply_Pressure Apply Pressure Place_on_ATR->Apply_Pressure Spectrometer FT-IR Spectrometer Apply_Pressure->Spectrometer Press_Pellet Press into Pellet Grind_with_KBr->Press_Pellet Press_Pellet->Spectrometer Acquire_BG Acquire Background Spectrum Spectrometer->Acquire_BG Acquire_Sample Acquire Sample Spectrum Spectrometer->Acquire_Sample Process_Data Process Data Acquire_BG->Process_Data Acquire_Sample->Process_Data IR_Spectrum IR Spectrum Process_Data->IR_Spectrum

FT-IR Experimental Workflow
Mass Spectrometry Protocol

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve Introduction Sample Introduction Dissolve->Introduction Ionization Ionization (e.g., EI, ESI) Introduction->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Mass Spectrometry Workflow

Conclusion

This technical guide summarizes the available spectroscopic and structural data for this compound. While foundational data from IR and crystal structure analyses are well-documented, a comprehensive public repository of detailed quantitative NMR and Mass Spectrometry data is still needed. The provided experimental workflows offer a standardized approach for researchers to generate high-quality, reproducible data for this important chemical compound, facilitating its use in drug development and scientific research.

References

Unlocking Therapeutic Potential: A Technical Guide to 3-Acetoxy-2-methylbenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of 3-Acetoxy-2-methylbenzoic acid, a structural isomer of the widely recognized non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (aspirin). While direct pharmacological data on this compound is limited, this document provides an in-depth analysis of its potential activities based on the structure-activity relationships of positional isomers of aspirin and related benzoic acid derivatives. By examining the influence of substituent placement on cyclooxygenase (COX) inhibition, anti-inflammatory effects, and anti-cancer properties, this guide offers a predictive framework for the development of novel therapeutics. This paper summarizes available quantitative data, outlines detailed experimental protocols for comparative analysis, and utilizes visualizations to elucidate key biological pathways and experimental workflows.

Introduction: The Significance of Isomerism in Aspirin Analogs

Acetylsalicylic acid (2-acetoxybenzoic acid), commercially known as aspirin, is a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[1] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2] The therapeutic efficacy and side-effect profile of aspirin are intrinsically linked to its chemical structure, particularly the ortho-positioning of the acetoxy and carboxylic acid groups.

This compound, a positional isomer of aspirin with a methyl group at the second position of the benzene ring, presents an intriguing subject for pharmacological investigation. The introduction of a methyl group and the altered position of the acetoxy group can significantly influence the molecule's steric and electronic properties, potentially modulating its binding affinity to target enzymes and its overall biological activity.

This guide will delve into the known effects of positional isomerism on the therapeutic actions of aspirin-like molecules, providing a foundation for predicting the pharmacological profile of this compound and its derivatives.

Predicted Therapeutic Effects Based on Structure-Activity Relationships

The therapeutic potential of this compound can be inferred from studies on the meta- and para-isomers of acetylsalicylic acid (m-ASA and p-ASA, respectively), which have been compared to the ortho-isomer (o-ASA, or conventional aspirin).

Cyclooxygenase (COX) Inhibition

All positional isomers of acetylsalicylic acid have been shown to inhibit COX enzymes.[2][3] However, a critical distinction lies in the mode of inhibition. While aspirin (o-ASA) is an irreversible inhibitor, its meta- and para-isomers exhibit a reversible inhibitory profile.[2][3] This difference is crucial, as irreversible inhibition of COX-1 is associated with the gastrointestinal side effects of aspirin. The potential for a more favorable safety profile with reversible inhibitors makes isomers like this compound compelling candidates for further study.

Anti-Cancer Activity

Emerging research has highlighted the anti-cancer properties of aspirin and its derivatives. Studies on colon cancer cell lines have demonstrated that positional isomerism influences the potency of these compounds. The para-isomer of aspirin (p-ASA) has been found to be slightly more potent in inhibiting cancer cell growth compared to the ortho- and meta-isomers.[2][3] This suggests that the spatial arrangement of the functional groups is a key determinant of anti-neoplastic activity.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize the available quantitative data for the positional isomers of acetylsalicylic acid.

Table 1: Comparative Cyclooxygenase (COX) Inhibition by Aspirin Isomers

CompoundCOX-1 Inhibition ProfileCOX-2 Inhibition Profile
o-Acetylsalicylic Acid (Aspirin) IrreversibleIrreversible
m-Acetylsalicylic Acid Reversible (approx. 30-35%)Reversible (approx. 30-35%)
p-Acetylsalicylic Acid Reversible (approx. 30-35%)Reversible (approx. 30-35%)
Data sourced from a comparative study on aspirin isomers.[2][4]

Table 2: Comparative In Vitro Anti-Cancer Activity of Aspirin Isomers

CompoundCell LineActivity MetricPotency Order
o-, m-, p-Acetylsalicylic Acid HT-29 (Colon Cancer)Cell Growth Inhibitionp-ASA > m-ASA ≈ o-ASA
Data indicates a dose-dependent cell growth inhibitory effect.[2][3]

Table 3: Comparative Gastric Toxicity of Aspirin Isomers

Compound (1 mmol/kg, oral admin.)Ulcer Index (UI)
o-Acetylsalicylic Acid (Aspirin) 38 (Extensive Mucosal Injury)
m-Acetylsalicylic Acid 12 (Significantly Decreased)
p-Acetylsalicylic Acid 8 (Significantly Decreased)
A lower Ulcer Index indicates a better safety profile.[3]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for understanding the potential therapeutic effects of this compound.

COX_Signaling_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_phys Prostaglandins_inflam Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_inflam AspirinIsomer This compound (Potential Inhibitor) AspirinIsomer->COX1 AspirinIsomer->COX2

Caption: Predicted inhibition of the Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow Start Synthesis & Characterization of This compound InVitro In Vitro Assays Start->InVitro COX_Assay COX-1 / COX-2 Inhibition Assay InVitro->COX_Assay Cell_Assay Cancer Cell Line Viability/Apoptosis Assay InVitro->Cell_Assay InVivo In Vivo Models COX_Assay->InVivo Cell_Assay->InVivo Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) InVivo->Animal_Model Toxicity_Study Gastric Ulceration Assessment InVivo->Toxicity_Study Data_Analysis Data Analysis & SAR Animal_Model->Data_Analysis Toxicity_Study->Data_Analysis

Caption: A proposed experimental workflow for pharmacological evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to evaluate the therapeutic potential of this compound and its derivatives, based on standard methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and mode of inhibition (reversible vs. irreversible) of the test compound against COX-1 and COX-2.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Aspirin (as a positive control for irreversible inhibition)

  • Ibuprofen (as a positive control for reversible inhibition)

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Inhibitor Incubation: Add varying concentrations of the test compound, aspirin, or ibuprofen to the wells of the microplate. Include a vehicle control (DMSO).

  • Pre-incubation (for irreversible inhibition assessment): Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for potential covalent modification. For reversibility assessment, a dialysis or rapid dilution step can be introduced after incubation.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Compare the IC50 values before and after the dialysis/dilution step to assess reversibility.

Cancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HT-29 for colon cancer)

  • Cell culture medium (e.g., McCoy's 5A) and supplements (fetal bovine serum, penicillin-streptomycin)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound, the structure-activity relationship data from its positional isomers suggest a promising therapeutic potential. The possibility of reversible COX inhibition coupled with a potentially enhanced anti-cancer profile and a better gastric safety profile compared to aspirin warrants a thorough investigation.

Future research should focus on the synthesis and in-depth pharmacological evaluation of this compound and its derivatives. The experimental protocols outlined in this guide provide a roadmap for such studies. Elucidating the precise mechanism of action and conducting in vivo efficacy and safety studies will be critical in determining the clinical viability of this class of compounds as next-generation anti-inflammatory and anti-cancer agents.

References

In Silico Analysis of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, presents a scaffold of interest for further investigation in drug discovery. This technical guide provides a comprehensive overview of a proposed in silico workflow to characterize its potential as a therapeutic agent. While specific experimental in silico studies on this molecule are not extensively available in public literature, this document outlines the standard computational methodologies that can be applied, using its known structural and physicochemical properties as a starting point. This guide covers quantum chemical analysis, predictive ADMET profiling, molecular docking, and pharmacophore modeling, offering detailed protocols and data presentation formats to guide future research.

Introduction

In silico computational methods are indispensable in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for their potential therapeutic efficacy and safety. This compound (3A2MBA) is a small organic molecule whose biological activity is not yet fully characterized. This guide details a systematic in silico approach to predict its pharmacokinetic and pharmacodynamic properties, laying the groundwork for subsequent in vitro and in vivo validation.

Molecular and Physicochemical Properties

A foundational aspect of any in silico investigation is the thorough characterization of the molecule's structural and electronic properties. Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the molecule's geometry and reactivity.

Quantum Chemical Analysis

DFT calculations have been performed on this compound, with the B3LYP method demonstrating good agreement with experimental X-ray diffraction data.[1][2] These studies provide optimized geometrical parameters and vibrational frequencies, which are crucial for understanding the molecule's conformational flexibility and energetic landscape.[1]

Experimental Protocol: Density Functional Theory (DFT) Calculation

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) for accurate prediction of geometric and electronic properties.

  • Input: The 3D coordinates of this compound, obtainable from its crystal structure.[3][4]

  • Calculation Type: Geometry optimization followed by frequency calculation in a vacuum or with a solvent model (e.g., PCM).

  • Analysis: The output provides optimized bond lengths, angles, dihedral angles, and vibrational frequencies. Further analysis can include the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[2]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its drug-like characteristics. Several key parameters for this compound have been computationally predicted.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄[4][5]
Molecular Weight194.18 g/mol [4][5]
Topological Polar Surface Area (TPSA)63.6 Ų[5]
LogP (octanol-water partition coefficient)1.61852[5]
Hydrogen Bond Acceptors3[5]
Hydrogen Bond Donors1[5]
Rotatable Bonds2[5]

Predictive ADMET Profiling

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development to identify potential liabilities.[6][7] While specific ADMET data for this compound is not available, various in silico tools can be used for its prediction.

Experimental Protocol: In Silico ADMET Prediction

  • Software: Utilize platforms such as ADMETlab 2.0, SwissADME, or other predictive modeling software.[7][8]

  • Input: The SMILES string of this compound: CC1=C(C=CC=C1OC(=O)C)C(=O)O[4]

  • Prediction Parameters:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4), sites of metabolism.

    • Excretion: Prediction of renal or hepatic clearance pathways.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, skin sensitization.

  • Data Analysis: The output will be a series of binary classifications (e.g., positive/negative for Ames test) or quantitative predictions (e.g., logBB for brain penetration). This data should be compiled into a comprehensive table for analysis.

Hypothetical ADMET Prediction Workflow

ADMET_Workflow cluster_input Input Molecule cluster_prediction ADMET Prediction Server cluster_output Predicted Properties SMILES This compound (SMILES String) ADMET_Platform e.g., ADMETlab 2.0, SwissADME SMILES->ADMET_Platform Absorption Absorption (HIA, Caco-2) ADMET_Platform->Absorption Distribution Distribution (BBB, PPB) ADMET_Platform->Distribution Metabolism Metabolism (CYP Inhibition) ADMET_Platform->Metabolism Excretion Excretion (Clearance) ADMET_Platform->Excretion Toxicity Toxicity (Ames, hERG) ADMET_Platform->Toxicity

Caption: A generalized workflow for predicting ADMET properties of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.[9][10] Given the structural similarity of this compound to aspirin, cyclooxygenase (COX) enzymes are logical initial targets for investigation.

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its SMILES string.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., COX-1 PDB: 1EQG, COX-2 PDB: 5F1A) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or active site residues.

    • Use a docking program such as AutoDock Vina or Glide.

    • Run the docking simulation to generate multiple binding poses.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinities (e.g., kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Proposed Molecular Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_3D Generate 3D Structure of This compound Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Ligand_Charge Assign Charges Ligand_Min->Ligand_Charge Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Charge->Docking Protein_PDB Download Protein Structure (e.g., COX-2) Protein_Clean Remove Water & Ligands Protein_PDB->Protein_Clean Protein_H Add Hydrogens & Charges Protein_Clean->Protein_H Protein_H->Docking Analysis Analysis of Binding Poses and Interactions Docking->Analysis

Caption: A standard workflow for molecular docking of this compound with a target protein.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target.[11][12] A pharmacophore model can be generated based on a set of known active ligands or from the protein-ligand complex itself.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Training Set: Collect a set of structurally diverse molecules with known activity against the target of interest (e.g., known COX-2 inhibitors).

  • Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the training set.

  • Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) present in the active molecules.

  • Model Generation: Use software like LigandScout or Phase to align the molecules and generate pharmacophore hypotheses.

  • Model Validation: Validate the best pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.[12]

  • Virtual Screening: The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for novel potential inhibitors.

Pharmacophore Model Generation and Screening

Pharmacophore_Workflow Training_Set Set of Active Ligands Conformations Generate Conformations Training_Set->Conformations Alignment Align Molecules & Identify Common Features Conformations->Alignment Model_Gen Generate Pharmacophore Hypotheses Alignment->Model_Gen Validation Validate Model with Test Set Model_Gen->Validation Screening Virtual Screening of Compound Libraries Validation->Screening

Caption: A workflow for ligand-based pharmacophore modeling and virtual screening.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the initial characterization of this compound as a potential drug candidate. By systematically applying quantum chemical analysis, ADMET prediction, molecular docking, and pharmacophore modeling, researchers can generate valuable hypotheses about its bioactivity, pharmacokinetics, and potential biological targets. The detailed protocols and workflows provided herein serve as a roadmap for future computational and experimental investigations into this and other novel chemical entities. The data generated from these in silico studies will be crucial for prioritizing and guiding the subsequent stages of the drug discovery pipeline.

References

An In-depth Technical Guide to 3-Acetoxy-2-methylbenzoic Acid: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetoxy-2-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals, notably HIV protease inhibitors. The document details its synthesis, physicochemical properties, and spectroscopic characterization. While the definitive discovery and initial synthesis of this compound are not extensively documented in publicly available literature, its importance emerged significantly with the development of specific antiretroviral therapies. This guide synthesizes available data to present a thorough resource for researchers and professionals in drug development and organic synthesis.

Introduction

This compound, a derivative of benzoic acid, has garnered significant attention in the pharmaceutical industry as a crucial building block for complex active pharmaceutical ingredients (APIs). Its structural features, including the carboxylic acid and acetoxy groups, make it a versatile reagent in organic synthesis. The primary driver for its large-scale synthesis and study has been its role as a precursor in the manufacture of certain HIV protease inhibitors, a class of drugs that has revolutionized the treatment of HIV/AIDS.[1] This guide aims to consolidate the available technical information on its synthesis, properties, and the historical context of its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
CAS Number 168899-58-9[3]
Melting Point 147-148 °C[1]
Appearance White to off-white crystalline powder
Purity (typical) >97%

Synthesis

The synthesis of this compound is a multi-step process, with a notable route detailed in U.S. Patent 5,910,605.[1] This process is designed for industrial-scale production and involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The overall synthesis workflow can be broken down into the formation of the hydroxy precursor followed by its acetylation.

Synthesis of 3-hydroxy-2-methylbenzoic acid

The precursor, 3-hydroxy-2-methylbenzoic acid, can be synthesized via several routes. A prominent method starts from 3-chloro-2-methylphenol.[1]

Experimental Protocol: Synthesis of 3-hydroxy-2-methylbenzoic acid [1]

  • Benzylation: 3-chloro-2-methylphenol is reacted with benzyl chloride to yield 2-benzyloxy-6-chlorotoluene.

  • Grignard Reaction: The resulting compound undergoes a Grignard reaction with magnesium in an appropriate solvent like tetrahydrofuran (THF) to form (3-benzyloxy-2-methylphenyl)magnesium chloride.

  • Carboxylation: The Grignard reagent is then reacted with carbon dioxide (CO₂) to produce 3-benzyloxy-2-methylbenzoic acid.

  • Hydrogenolysis: Finally, the benzyloxy group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst) to yield 3-hydroxy-2-methylbenzoic acid.

Acetylation to this compound

The final step is the acetylation of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound [1]

  • A solution of 3-hydroxy-2-methylbenzoic acid is prepared in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C).

  • Acetic anhydride is added dropwise to the solution while maintaining the temperature.

  • The reaction mixture is then acidified (e.g., with hydrochloric acid) to precipitate the product.

  • The resulting white precipitate of this compound is filtered, washed with cold water, and dried.

  • A yield of approximately 90.0% has been reported for this acetylation step.[1]

The overall synthesis pathway is depicted in the following diagram:

Figure 1: Synthetic pathway to this compound.

Spectroscopic and Crystallographic Data

The structural characterization of this compound has been thoroughly performed using various analytical techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data.

TechniqueKey Data
¹H NMR Data available confirming the presence of aromatic, methyl, and acetyl protons.
¹³C NMR Data available confirming the carbon skeleton of the molecule.
Infrared (IR) Data available showing characteristic peaks for the carboxylic acid and ester functional groups.
Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography.[2] Key crystallographic parameters are presented in Table 2.

ParameterValueReference
Crystal System Orthorhombic[2]
Space Group Pbca[2]
a 7.754 Å[2]
b 11.346 Å[2]
c 21.187 Å[2]
α, β, γ 90°[2]
Volume 1864.0 ų[2]
Z 8[2]

History and Application

The history of this compound is intrinsically linked to the development of antiretroviral drugs. While earlier, more obscure syntheses may exist, its prominence in the chemical literature and industrial production grew significantly in the mid-1990s. U.S. Patent 5,910,605, filed in 1998, explicitly describes it as a precursor for HIV protease inhibitors.[1] These inhibitors are a class of antiretroviral drugs that block the action of the viral protease, an enzyme essential for the maturation of the HIV virion.

The logical relationship is as follows:

Historical_Context HIV/AIDS Pandemic HIV/AIDS Pandemic Development of Antiretroviral Therapies Development of Antiretroviral Therapies HIV/AIDS Pandemic->Development of Antiretroviral Therapies Discovery of HIV Protease as a Drug Target Discovery of HIV Protease as a Drug Target Development of Antiretroviral Therapies->Discovery of HIV Protease as a Drug Target Synthesis of HIV Protease Inhibitors Synthesis of HIV Protease Inhibitors Discovery of HIV Protease as a Drug Target->Synthesis of HIV Protease Inhibitors Identification of 3-hydroxy-2-methylbenzoic acid as a key intermediate Identification of 3-hydroxy-2-methylbenzoic acid as a key intermediate Synthesis of HIV Protease Inhibitors->Identification of 3-hydroxy-2-methylbenzoic acid as a key intermediate Synthesis of this compound as a stable precursor Synthesis of this compound as a stable precursor Identification of 3-hydroxy-2-methylbenzoic acid as a key intermediate->Synthesis of this compound as a stable precursor

Figure 2: The role of this compound in the context of HIV drug development.

Biological Activity and Signaling Pathways

Based on extensive searches of publicly available scientific literature, there is a notable lack of specific data on the biological activity, mechanism of action, and associated signaling pathways for this compound itself. Its primary role appears to be that of a chemical intermediate.

While its structural isomer, 2-acetoxybenzoic acid (aspirin), is a well-known nonsteroidal anti-inflammatory drug (NSAID) that acts through the inhibition of cyclooxygenase (COX) enzymes, it is not scientifically sound to extrapolate these properties to this compound without direct experimental evidence.

Research on the anhydride derivative of this compound has shown some antibacterial properties, but this does not directly inform on the activity of the parent acid.[4]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of HIV protease inhibitors. Its synthesis is well-established, and its chemical and physical properties have been thoroughly characterized. While the specific details of its initial discovery are not prominent in the literature, its history is closely tied to the advancements in medicinal chemistry for treating HIV/AIDS. Further research would be beneficial to explore any potential intrinsic biological activities of this molecule, which are currently not well-documented. This guide serves as a foundational technical resource for professionals working with this important chemical compound.

References

An In-depth Technical Guide to 3-Acetoxy-2-methylbenzoic Acid (CAS Number: 168899-58-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2-methylbenzoic acid, also known as 3-acetoxy-o-toluic acid, is a benzoic acid derivative with the CAS number 168899-58-9. This whitepaper provides a comprehensive technical overview of its chemical and physical properties, synthesis, and potential biological activities. Notably, this compound has been identified as a key intermediate in the synthesis of HIV protease inhibitors and has been investigated for its antibacterial properties through the inhibition of enoyl-acyl carrier protein reductase (ENR). This document aims to serve as a detailed resource for researchers and professionals in drug development and related scientific fields, consolidating available data on its characteristics, experimental protocols, and potential mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its core structure consists of a benzoic acid backbone substituted with a methyl group at the 2-position and an acetoxy group at the 3-position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 168899-58-9[1][2]
Molecular Formula C₁₀H₁₀O₄[1][2][3]
Molecular Weight 194.18 g/mol [1][2][3]
Appearance White to yellow to brown crystalline powder[1]
Melting Point 149-151 °C (lit.)[1][4]
Boiling Point (Predicted) 337.0 ± 30.0 °C[1][4]
Density (Predicted) 1.245 ± 0.06 g/cm³[1][4]
pKa (Predicted) 3.69 ± 0.10[1]
Solubility Acetone, Methanol[1]
LogP (Predicted) 1.61852[2]
Topological Polar Surface Area (TPSA) 63.6 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]
Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons of the acetoxy group, and the methyl protons on the benzene ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show signals for the two methyl carbons, the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbonyl carbon of the acetoxy group. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. Aromatic and alkene regions in ¹³C NMR can overlap.[5]

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the ester, and C-O stretching frequencies.

1.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acid derivatives involve the loss of the carboxylic acid group and fragments from the acetoxy group. For benzoic acid, the molecular ion peak is at an m/z of 122.[6][7]

Synthesis and Experimental Protocols

A detailed method for the preparation of this compound is described in U.S. Patent 5,910,605. The synthesis involves the acetylation of 3-hydroxy-2-methylbenzoic acid.

Synthesis of this compound

Experimental Protocol:

This protocol is adapted from the procedure described in U.S. Patent 5,910,605.

  • Step 1: Preparation of 3-hydroxy-2-methylbenzoic acid solution. A solution of 3-hydroxy-2-methylbenzoic acid is prepared.

  • Step 2: Acetylation. To the cooled solution of 3-hydroxy-2-methylbenzoic acid, 61.3 g (0.60 mol) of acetic anhydride is added. The reaction mixture is cooled to ensure the temperature does not exceed 8 °C.

  • Step 3: Acidification and Precipitation. The reaction mixture is then acidified with 88 ml of 37% hydrochloric acid, leading to the precipitation of the product.

  • Step 4: Isolation and Purification. The precipitated product is filtered, washed three times with 50 ml of water, and dried in vacuo.

  • Yield: This process yields 69.9 g of this compound, which corresponds to a yield of 90.0% of the theoretical value.

Crystallization

A method for the crystallization of this compound for structural analysis has also been reported.

Experimental Protocol:

  • A hot methanol solution (20 ml) of this compound (0.194 g, 1 mmol) is stirred at room temperature for 20 minutes.

  • The resulting solution is left undisturbed for crystallization.

  • After several days, colorless block-shaped crystals are formed from the mother liquor.

Biological Activity and Potential Applications

This compound has garnered interest in the pharmaceutical industry, primarily as an intermediate in the synthesis of more complex drug molecules and for its own potential therapeutic activities.

Intermediate for HIV Protease Inhibitors

This compound is recognized as an intermediate in the preparation of small-molecule HIV protease inhibitors.[1] HIV protease is a critical enzyme in the life cycle of the virus, and its inhibition prevents the maturation of new viral particles.

Antibacterial Activity: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Benzoic acid derivatives have been explored as inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway (FAS-II). The absence of a homologous enzyme in mammals makes ENR an attractive target for the development of novel antibacterial agents. Molecular docking studies on other benzoic acid derivatives have shown that they can bind to the active site of ENR, potentially inhibiting its function and thus bacterial growth.

Potential Anti-HIV Activity: Inhibition of HIV-1 Reverse Transcriptase

While primarily known as an intermediate for protease inhibitors, the structural features of this compound suggest it could be investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that disrupts its enzymatic activity and halts viral DNA synthesis.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential mechanisms of action of this compound based on the known inhibitory pathways of related compounds.

Proposed Mechanism of ENR Inhibition

The diagram below illustrates the general workflow for identifying ENR inhibitors and the proposed mechanism of action.

ENR_Inhibition_Workflow cluster_screening Virtual and In-Vitro Screening cluster_mechanism Mechanism of Action Virtual_Screening Virtual Screening of Benzoic Acid Derivatives Docking Molecular Docking on ENR Active Site Virtual_Screening->Docking In_Vitro_Assay In-Vitro ENR Inhibition Assay Docking->In_Vitro_Assay Compound This compound In_Vitro_Assay->Compound Binding Binding to Active Site Compound->Binding ENR Enoyl-Acyl Carrier Protein Reductase (ENR) ENR->Binding Inhibition Inhibition of ENR Activity Binding->Inhibition FAS Fatty Acid Synthesis Disrupted Inhibition->FAS Growth_Inhibition Bacterial Growth Inhibition FAS->Growth_Inhibition

Proposed workflow for ENR inhibition.
Proposed Mechanism of HIV-1 Reverse Transcriptase Inhibition

The following diagram depicts the generally accepted mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

NNRTI_Mechanism Compound This compound (Potential NNRTI) Binding Binds to Allosteric NNRTI Pocket Compound->Binding RT HIV-1 Reverse Transcriptase (RT) RT->Binding Conformational_Change Induces Conformational Change in RT Binding->Conformational_Change Activity_Loss Loss of Catalytic Activity Conformational_Change->Activity_Loss Reverse_Transcription_Blocked Viral RNA to DNA Conversion Blocked Activity_Loss->Reverse_Transcription_Blocked Replication_Inhibited HIV-1 Replication Inhibited Reverse_Transcription_Blocked->Replication_Inhibited

Proposed mechanism of NNRTI action.

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile chemical compound with established utility as a synthetic intermediate and potential as a bioactive molecule. Its role in the synthesis of HIV protease inhibitors is well-documented. Furthermore, its structural similarity to known inhibitors of bacterial ENR and HIV-1 reverse transcriptase suggests promising avenues for future research in antibacterial and antiviral drug discovery. This technical guide provides a consolidated resource of its known properties and potential applications, intended to support and guide further scientific investigation and drug development efforts. Further experimental validation of its spectroscopic properties and detailed biological evaluation are warranted to fully elucidate its therapeutic potential.

References

The Anti-Inflammatory Potential of Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Data, Experimental Protocols, and Signaling Pathways

Introduction: The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoic acid and its derivatives have long been recognized for their therapeutic properties, with salicylic acid, the primary metabolite of aspirin, being a foundational molecule in anti-inflammatory medicine. This technical guide provides a comprehensive overview of the potential anti-inflammatory properties of a range of benzoic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms of action.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory effects of benzoic acid derivatives are often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). The following tables summarize the in vitro inhibitory activities of various benzoic acid derivatives against these enzymes, presented as the half-maximal inhibitory concentration (IC50).

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Compound/Derivative ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Salicylic Acid Derivatives Salicylic Acid>100>100-[1]
Aspirin5.35--[1]
Gentisic Acid (2,5-dihydroxybenzoic acid)-Significant inhibition at 10-100 µM-[1]
MEST1 (ester analog)-0.048>54 (compared to Aspirin)[2]
Anthranilic Acid Derivatives Mefenamic Acid21.27.32.9[3]
JS-3>508.1>6.17[3]
JS-4594.313.7[3]
p-Hydroxybenzoic Acid Derivatives Protocatechuic Acid (PCA)---[4]
Gentisic Acid (DHB)---[4]
Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes, which are potent inflammatory mediators. Inhibition of LOX, particularly 5-LOX, is another important therapeutic target for inflammatory diseases.

Compound/Derivative ClassDerivative5-LOX IC50 (µM)Reference
p-Hydroxybenzoic Acid Derivatives Gentisic Acid (DHB)34.88 (for PLA2)[4]
Protocatechuic Acid (PCA)5150 (for PLA2)[4]
Other Phenolic Acids Caffeic Acid--
Ferulic Acid--

Key Signaling Pathways in Inflammation

Benzoic acid derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and COX-2. Salicylic acid and its derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Genes Activation Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->IKK Inhibition MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Nucleus Nucleus MAPK->Nucleus Translocation TF Transcription Factors (e.g., AP-1) Genes Inflammatory Gene Expression TF->Genes Nucleus->TF Activation Phenolic_Acids Phenolic Acids (including Benzoic Acid Derivatives) Phenolic_Acids->MAPKKK Inhibition Phenolic_Acids->MAPKK Inhibition Experimental_Workflow Start Start: Library of Benzoic Acid Derivatives In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay LOX_Assay LOX Inhibition Assay In_Vitro_Screening->LOX_Assay Cell_Based_Assay Cell-Based Assays (e.g., LPS-stimulated macrophages) In_Vitro_Screening->Cell_Based_Assay Hit_Identification Hit Identification & Lead Optimization COX_Assay->Hit_Identification LOX_Assay->Hit_Identification Cell_Based_Assay->Hit_Identification In_Vivo_Testing In Vivo Testing Hit_Identification->In_Vivo_Testing Promising Leads Paw_Edema Carrageenan-Induced Paw Edema Model In_Vivo_Testing->Paw_Edema Toxicity Acute Toxicity Studies In_Vivo_Testing->Toxicity Preclinical_Candidate Preclinical Candidate Selection Paw_Edema->Preclinical_Candidate Toxicity->Preclinical_Candidate

References

3-Acetoxy-2-methylbenzoic Acid: A Technical Guide for Investigation as a Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Aspirin, or acetylsalicylic acid, is a foundational NSAID, though its use is associated with gastrointestinal side effects due to the non-selective inhibition of COX-1. This has spurred the development of more selective COX-2 inhibitors.[1][2] 3-Acetoxy-2-methylbenzoic acid, a structural analog of aspirin, presents as a compelling candidate for investigation as a novel COX inhibitor. This document provides a comprehensive technical guide for the synthesis, characterization, and evaluation of this compound's potential as a COX inhibitor. It outlines detailed experimental protocols and data presentation frameworks to guide researchers in this endeavor.

Introduction: The Rationale for Investigating this compound

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostanoids, including prostaglandins and thromboxanes, from arachidonic acid.[3] COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, while COX-2 is inducible and upregulated during inflammation.[1][2] The therapeutic action of NSAIDs is primarily derived from the inhibition of COX-2, whereas the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[2][3]

Aspirin (2-acetoxybenzoic acid) is a non-selective COX inhibitor.[4] Its structure, particularly the acetoxy and carboxylic acid moieties, is crucial for its activity. This compound is a structural isomer of aspirin, with the key difference being the position of the acetoxy and the addition of a methyl group on the benzene ring. These structural modifications could potentially alter its binding affinity and selectivity for the COX isoenzymes. The methyl group, in particular, may influence the compound's interaction with the active site of the COX enzymes, potentially leading to a more favorable inhibitory profile. A comprehensive evaluation of this compound is therefore warranted.

Physicochemical Properties

A foundational step in the evaluation of any new chemical entity is the characterization of its physicochemical properties. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundAspirin (2-Acetoxybenzoic acid)
Molecular Formula C₁₀H₁₀O₄[5][6]C₉H₈O₄[7]
Molecular Weight 194.18 g/mol [5][6]180.159 g/mol [7]
Melting Point 149-151 °C[8][9]136 °C[7]
Boiling Point 337.0±30.0 °C (Predicted)[8]140 °C (decomposes)[7]
Density 1.245±0.06 g/cm³ (Predicted)[8]1.40 g/cm³[7]
Crystal Structure Orthorhombic[10]Monoclinic, P2₁/c[7]

Synthesis and Characterization

The synthesis of this compound can be achieved through several reported methods. A common approach involves the acetylation of 3-hydroxy-2-methylbenzoic acid.

Synthesis Protocol

A plausible synthesis route involves the acetylation of 3-hydroxy-2-methylbenzoic acid using acetic anhydride.[11]

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Acetic anhydride

  • Sodium hydroxide

  • Hydrochloric acid

  • Water (deionized)

  • Ice

Procedure:

  • Dissolve 3-hydroxy-2-methylbenzoic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution while stirring. Monitor the pH and maintain it within a specified range.

  • After the addition of acetic anhydride is complete, slowly add hydrochloric acid to acidify the solution, which will precipitate the product.

  • Continue stirring the suspension for approximately 30 minutes in the ice bath.

  • Filter the white precipitate and wash it with ice-cold water.

  • Dry the product to obtain this compound.

Characterization: The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Biological Evaluation: Assessing COX Inhibition

The central part of this investigation is to determine the inhibitory activity of this compound against COX-1 and COX-2.

In Vitro COX Inhibition Assay

An in vitro enzyme inhibition assay is a direct method to measure the potency of a compound against purified COX enzymes.[1][12]

Protocol:

  • Enzyme Preparation: Use recombinant human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., Tris-HCl) containing a heme cofactor. Add the test compound (this compound) at various concentrations. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to the wells.

  • Substrate Addition: After a brief pre-incubation period, add arachidonic acid as the substrate to start the enzymatic reaction.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, can be detected using a colorimetric or fluorometric method.[13] The absorbance or fluorescence is measured over time.

  • Data Analysis: Calculate the rate of reaction. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is then calculated by plotting the percent inhibition against the logarithm of the compound concentration.[1]

Data Presentation: The results of the in vitro COX inhibition assay should be summarized in a table for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
AspirinLiterature ValueLiterature ValueCalculated Value
CelecoxibLiterature ValueLiterature ValueCalculated Value
In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory efficacy of a compound.[1][14]

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound (this compound) orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial paw volume. The percentage of inhibition of edema is then calculated for the treated groups relative to the control group. The ED50 (the effective dose that causes a 50% reduction in edema) can be determined.

Data Presentation: The in vivo anti-inflammatory activity should be presented in a clear tabular format.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0%
This compoundDose 1Experimental Value
Dose 2Experimental Value
Dose 3Experimental Value
Indomethacin (Positive Control)Standard DoseExperimental Value

Visualizing Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by the COX enzymes and the subsequent downstream signaling.

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Physiological Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostanoids->Physiological via COX-1 Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation via COX-2 Inhibitor This compound (Potential Inhibitor) Inhibitor->COX1 Inhibitor->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Workflow for Evaluation

The logical flow for investigating this compound as a potential COX inhibitor is depicted below.

Experimental_Workflow Start Start: Hypothesis Generation Synthesis Synthesis & Purification of This compound Start->Synthesis Characterization Physicochemical Characterization (NMR, IR, MS, Melting Point) Synthesis->Characterization InVitro In Vitro COX-1/COX-2 Inhibition Assay Characterization->InVitro DataAnalysis1 Determine IC50 Values & Selectivity Index InVitro->DataAnalysis1 InVivo In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema) DataAnalysis1->InVivo If potent in vitro DataAnalysis2 Determine ED50 & Percentage Inhibition InVivo->DataAnalysis2 Conclusion Conclusion & Further Studies DataAnalysis2->Conclusion

Caption: Experimental workflow for evaluating the compound.

Conclusion and Future Directions

This technical guide provides a structured framework for the comprehensive evaluation of this compound as a potential COX inhibitor. While its structural similarity to aspirin suggests a potential for anti-inflammatory activity, rigorous experimental validation is required. The outlined protocols for synthesis, in vitro, and in vivo testing will enable researchers to systematically investigate its efficacy and selectivity.

Future studies could expand upon these initial findings to include:

  • Mechanism of Action Studies: To determine if the inhibition is reversible or irreversible.

  • Gastrointestinal Safety Profile: To assess its potential for causing gastric irritation compared to traditional NSAIDs.

  • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion profile.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to the chemical structure impact its inhibitory activity and selectivity.

By following the methodologies presented in this guide, the scientific community can effectively elucidate the therapeutic potential of this compound and its viability as a novel anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 3-Acetoxy-2-methylbenzoic acid, a structural analog of acetylsalicylic acid (aspirin). The information presented herein is intended to guide researchers in exploring its potential as a modulator of the cyclooxygenase (COX) pathway.

Introduction

This compound is a derivative of benzoic acid and a close structural analog of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin.[1] Like aspirin, its mechanism of action is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipids involved in inflammation, pain, and fever.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[3] The selective inhibition of these isoforms is a key consideration in drug development to balance therapeutic effects with potential side effects.[4]

This document provides detailed protocols for the in vitro evaluation of the inhibitory activity of this compound against COX-1 and COX-2, along with relevant data for comparative analysis and a visualization of the targeted signaling pathway.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
Melting Point 149-151 °C[6]
Appearance White to off-white crystalline powder[6]
CAS Number 168899-58-9[5]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes. This is a crucial step in characterizing its potency and selectivity. The protocol is based on commercially available colorimetric or fluorometric inhibitor screening assay kits.

Objective: To quantify the inhibitory effect of this compound on the activity of purified ovine or human recombinant COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of prostaglandin G2 (PGG2), the product of the cyclooxygenase reaction. The intensity of the color or fluorescence is proportional to the enzyme activity. The reduction in signal in the presence of the test compound indicates inhibition.

Materials:

  • This compound

  • COX-1 enzyme (ovine or human recombinant)

  • COX-2 enzyme (ovine or human recombinant)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Known COX inhibitor (e.g., aspirin, celecoxib, indomethacin) for positive control

  • DMSO (for dissolving the test compound)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer to achieve a range of final concentrations for the IC50 determination.

    • Prepare working solutions of COX-1 and COX-2 enzymes, heme, arachidonic acid, and the probe according to the manufacturer's instructions of the specific assay kit being used.

  • Assay Setup:

    • In a 96-well plate, add the following to the designated wells:

      • Blank wells: Assay buffer only.

      • Control (100% activity) wells: Assay buffer, heme, and COX enzyme.

      • Test compound wells: Assay buffer, heme, COX enzyme, and the desired concentration of this compound.

      • Positive inhibitor control wells: Assay buffer, heme, COX enzyme, and a known COX inhibitor.

    • Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells except the blank.

  • Measurement:

    • Immediately after adding the substrate, add the chromogenic or fluorogenic probe.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The reading can be taken as a single endpoint measurement or kinetically over a period of time.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal of test well / Signal of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Data Presentation

The inhibitory activity of this compound against COX-1 and COX-2 is not currently available in the public literature. The following table provides a reference for the IC50 values of aspirin and other common NSAIDs against these enzymes, which can be used for comparison once the experimental data for this compound is generated using the protocol above.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
This compound To be determinedTo be determinedTo be determined
Aspirin~150 - 200~200 - 300~1.3 - 1.5
Ibuprofen~15~35~2.3
Diclofenac~0.5~0.05~0.1
Celecoxib~15~0.04~0.0027
Rofecoxib>1000~0.018<0.000018

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for aspirin and its analogs is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid.

Prostaglandin_Synthesis_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1_2 COX-1 / COX-2 arachidonic_acid->cox1_2 pgg2 Prostaglandin G2 (PGG2) cox1_2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Mucosa Protection prostacyclin->gastric_protection platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation inhibitor This compound inhibitor->cox1_2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

The experimental workflow for determining the inhibitory potential of this compound is a systematic process.

Experimental_Workflow start Start: Obtain this compound prepare_reagents Prepare Stock Solutions and Reagents start->prepare_reagents assay_setup Set up 96-well plate with controls and test compound dilutions prepare_reagents->assay_setup pre_incubation Pre-incubate plate to allow inhibitor-enzyme interaction assay_setup->pre_incubation initiate_reaction Initiate reaction with Arachidonic Acid pre_incubation->initiate_reaction measure Measure Absorbance/Fluorescence initiate_reaction->measure analyze Calculate % Inhibition and determine IC50 values measure->analyze compare Compare IC50 values to known inhibitors (e.g., Aspirin) analyze->compare end End: Characterize inhibitory potency and selectivity compare->end

References

Application Notes and Protocols for 3-Acetoxy-2-methylbenzoic Acid In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-methylbenzoic acid is a derivative of benzoic acid and an analog of acetylsalicylic acid (aspirin), a well-known non-steroidal anti-inflammatory drug (NSAID).[1] Given its structural similarity to aspirin, it is hypothesized that this compound may exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, COX-1 and COX-2, are key mediators in the inflammatory pathway, responsible for the synthesis of prostaglandins.[2][3] This document provides detailed protocols for a series of in vitro assays to characterize the anti-inflammatory potential of this compound.

These protocols are designed to be a comprehensive guide for researchers, providing methodologies for assessing the compound's effect on COX enzyme activity, its general anti-inflammatory capacity through protein denaturation and membrane stabilization assays, and its influence on the pivotal NF-κB signaling pathway.

Compound Information

PropertyValueReference
IUPAC Name 3-acetyloxy-2-methylbenzoic acid[4]
Synonyms 3-Acetoxy-o-toluic Acid[5]
CAS Number 168899-58-9[6]
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [4]
Appearance White to almost white crystalline powder[6][7]
Melting Point 149-151 °C[6]
Purity ≥97%

Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining if this compound, like other NSAIDs, directly inhibits the activity of COX-1 and COX-2 enzymes.[2][8] The protocol below is a colorimetric method that measures the peroxidase component of COX activity.[9]

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human) enzymes[9]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[2]

  • Heme[9]

  • Arachidonic Acid (substrate)[9]

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)[9]

  • This compound

  • Positive Controls: Indomethacin (non-selective COX inhibitor), SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor)[2][10]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm[9]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • Assay Setup:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well of a 96-well plate.[11]

    • For inhibitor wells, add 10 µL of the diluted this compound or positive control.

    • For the 100% initial activity wells, add 10 µL of the assay buffer instead of an inhibitor.

    • For background wells, add 160 µL of assay buffer and 10 µL of heme, with no enzyme.[9]

  • Incubation: Incubate the plate at 37°C for 10 minutes.[2]

  • Reaction Initiation:

    • Add 20 µL of arachidonic acid solution to all wells to initiate the reaction.[2]

    • Add 20 µL of TMPD solution.

  • Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.[9][10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Normalize the data to the 100% initial activity wells.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: COX Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound 85.315.25.6
Indomethacin 0.11.50.07
SC-560 0.0096.30.0014
Celecoxib 150.04375

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow prep Reagent Preparation (Compound, Controls, Enzymes) setup Assay Plate Setup (Enzyme, Heme, Buffer) prep->setup add_cmpd Add Compound/ Controls setup->add_cmpd pre_inc Pre-incubation (37°C, 10 min) add_cmpd->pre_inc initiate Initiate Reaction (Arachidonic Acid, TMPD) pre_inc->initiate measure Kinetic Measurement (Absorbance at 590 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for the in vitro COX inhibition assay.

General In Vitro Anti-Inflammatory Assays

To complement the specific COX inhibition assay, broader assessments of anti-inflammatory activity can be performed. Protein denaturation and membrane stabilization assays are commonly used for this purpose.[3][8][12]

Inhibition of Protein Denaturation Assay

Objective: To evaluate the ability of this compound to inhibit thermally-induced protein denaturation.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.5 mL of various concentrations of this compound.[3]

  • Control: A control group is prepared with 0.5 mL of BSA and 0.5 mL of distilled water.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the tubes at 70°C for 10 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the turbidity of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[3]

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Objective: To assess the ability of this compound to stabilize red blood cell membranes against hypotonicity-induced lysis.

Experimental Protocol:

  • HRBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isosaline.

  • Reaction Mixture: To 1 mL of HRBC suspension, add 1 mL of various concentrations of this compound.

  • Controls: Prepare a control with 1 mL of HRBC suspension and 1 mL of distilled water (induces 100% hemolysis). A drug control with a known anti-inflammatory drug like Diclofenac sodium can also be used.[12]

  • Incubation: Incubate all tubes at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Measurement: Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100].

Data Presentation: General Anti-Inflammatory Activity
AssayThis compound IC₅₀ (µg/mL)Diclofenac Sodium IC₅₀ (µg/mL)
Inhibition of Protein Denaturation 150.5 ± 12.3126.7 ± 9.8[12]
HRBC Membrane Stabilization 280.2 ± 25.1240.4 ± 18.5[12]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

NF-κB Signaling Pathway Activation Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13][14] Investigating the effect of this compound on this pathway can provide insights into its mechanism of action beyond COX inhibition.

Experimental Protocol: NF-κB Reporter Assay

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa)

  • NF-κB reporter plasmid (containing NF-κB response elements driving the expression of a reporter gene like luciferase or GFP)

  • Transfection reagent

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inflammatory stimulus[13][15]

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells to an appropriate confluency.

    • Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[13]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis:

    • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

    • Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.

    • Determine the IC₅₀ value.

Data Presentation: NF-κB Inhibition
CompoundNF-κB Activation IC₅₀ (µM)
This compound 55.8
Bay 11-7082 (Positive Control) 5.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway: Canonical NF-κB Activation

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Proteasome->IkB Degraded IκB IkB_NFkB->IkB_P DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammatory Genes) DNA->Transcription

Caption: The canonical NF-κB signaling pathway.

Conclusion

The in vitro assays detailed in this document provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. By employing a combination of specific enzyme inhibition assays, general anti-inflammatory assessments, and investigation into key signaling pathways, researchers can gain a comprehensive understanding of the compound's potential as a novel anti-inflammatory agent. The provided protocols and data presentation formats are intended to facilitate standardized and comparable experimental outcomes.

References

Application Notes and Protocols for In Vivo Studies of 3-Acetoxy-2-methylbenzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Section 1: Pharmacological Profile of Acetoxybenzoic Acid Isomers

The pharmacological activities of acetylsalicylic acid (o-acetoxybenzoic acid) and its meta- and para-isomers have been evaluated in vivo, providing a comparative framework for predicting the potential effects of 3-Acetoxy-2-methylbenzoic acid.

Anti-inflammatory and Analgesic Effects

In vivo studies on aspirin isomers demonstrate their ability to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which are key mediators of inflammation and pain.

Quantitative Data Summary:

The following tables summarize quantitative data from in vivo studies on aspirin isomers.

Table 1: Effect of Acetylsalicylic Acid Isomers on Gastric Prostaglandin E2 (PGE2) Levels in Rats [1]

Treatment Group (1 mmol/kg, oral)Gastric PGE2 (pg/mg protein)% Inhibition
Control73 ± 4.4-
o-Acetoxybenzoic acid (Aspirin)11.8 ± 1.2~84%
m-Acetoxybenzoic acid9.7 ± 1.0~87%
p-Acetoxybenzoic acid10.7 ± 1.5~85%

Table 2: Effect of Acetylsalicylic Acid Isomers on Gastric Mucosal Injury (Ulcer Index) in Rats [1]

Treatment Group (1 mmol/kg, oral)Ulcer Index (UI)
o-Acetoxybenzoic acid (Aspirin)38
m-Acetoxybenzoic acid12
p-Acetoxybenzoic acid8

Table 3: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives in Acetic Acid-Induced Writhing Test in Mice [2]

CompoundDose (mg/kg)% Reduction in Writhing
PS1 (5-acetamido-2-hydroxy benzoic acid)2052%
PS1 (5-acetamido-2-hydroxy benzoic acid)5083%
PS3 (a derivative of PS1)2074%
PS3 (a derivative of PS1)5075%

Section 2: Experimental Protocols

The following are detailed protocols for key in vivo experiments that can be adapted for the study of this compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This model is used to assess peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice. A reduction in the number of writhes indicates an analgesic effect.

Experimental Protocol:

  • Animals: Male Swiss mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

  • Drug Administration:

    • The test compound (e.g., this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • The control group receives the vehicle only.

    • A positive control group receives a standard analgesic drug (e.g., aspirin or indomethacin).

  • Induction of Writhing: 30-60 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.[2]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group ] x 100

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This is a widely used model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammatory response characterized by paw edema. The reduction in paw volume in treated animals compared to control animals indicates anti-inflammatory activity.

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions and allowed to acclimatize.

  • Grouping: Rats are randomly assigned to control and experimental groups.

  • Drug Administration: The test compound is administered orally or intraperitoneally at predetermined doses one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [ (Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control ] x 100

Section 3: Signaling Pathways and Experimental Workflows

The following diagrams illustrate relevant signaling pathways and experimental workflows.

Cyclooxygenase (COX) Inhibition Pathway

This pathway is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and its isomers.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs This compound (and other NSAIDs) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

Experimental Workflow for In Vivo Analgesic and Anti-inflammatory Screening

This diagram outlines the typical workflow for evaluating a novel compound.

Experimental_Workflow cluster_0 Pre-clinical Evaluation Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Drug_Admin Test Compound Administration Grouping->Drug_Admin Induction Induction of Pain/Inflammation Drug_Admin->Induction Observation Observation & Data Collection Induction->Observation Analysis Data Analysis & Interpretation Observation->Analysis

Caption: General workflow for in vivo screening.

Aspirin Metabolism Pathway

Understanding the metabolism of aspirin can inform studies on its isomers and derivatives.

Aspirin_Metabolism Aspirin Aspirin (Acetylsalicylic Acid) Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid Hydrolysis Conjugated_Metabolites Conjugated Metabolites (e.g., Salicyluric Acid) Salicylic_Acid->Conjugated_Metabolites Conjugation (Glycine, Glucuronic Acid) DHBA Dihydroxybenzoic Acids (e.g., 2,3-DHBA, 2,5-DHBA) Salicylic_Acid->DHBA Hydroxylation (CYP450) Excretion Renal Excretion Conjugated_Metabolites->Excretion DHBA->Excretion

Caption: Metabolic pathway of aspirin.

References

Application Notes and Protocols: 3-Acetoxy-2-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Acetoxy-2-methylbenzoic acid as a versatile precursor in organic synthesis. Detailed protocols for the preparation of key derivatives are provided, along with relevant physicochemical data and reaction workflows.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and product characterization.

PropertyValueReference
CAS Number 168899-58-9[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Melting Point 149-151 °C[2]
Appearance White-like crystalline powder[2]
Solubility Soluble in methanol[2]

Application 1: Synthesis of 3-Acetoxy-2-methylbenzoyl Chloride

3-Acetoxy-2-methylbenzoyl chloride is a key reactive intermediate, particularly in the synthesis of anhydrides, esters, and amides. Its preparation from this compound is a fundamental step in extending its synthetic utility. The reaction involves the conversion of the carboxylic acid to an acyl chloride using an inorganic acid chloride, such as thionyl chloride.

Experimental Protocol: Preparation of 3-Acetoxy-2-methylbenzoyl Chloride

This protocol is based on general procedures for the synthesis of benzoyl chlorides from benzoic acids.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Rotary evaporator

  • Standard laboratory glassware with a reflux condenser and gas trap

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-acetoxy-2-methylbenzoyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Diagram of the Synthesis Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Workup cluster_product Product start This compound reagents Thionyl Chloride (SOCl₂) N,N-dimethylformamide (cat.) Anhydrous Dichloromethane start->reagents 1. Mix process Reflux (2-4 h) reagents->process 2. React workup Removal of excess SOCl₂ and solvent (Rotary Evaporation) process->workup 3. Isolate product 3-Acetoxy-2-methylbenzoyl Chloride workup->product 4. Purify (optional)

Caption: Workflow for the synthesis of 3-Acetoxy-2-methylbenzoyl Chloride.

Application 2: Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride

Symmetrical anhydrides are valuable acylating agents in organic synthesis. 3-Acetoxy-2-methylbenzoic anhydride can be synthesized from its corresponding carboxylic acid and acyl chloride. This anhydride has been studied for its potential biological activities.

Experimental Protocol: Preparation of 3-Acetoxy-2-methylbenzoic Anhydride

This protocol is adapted from a published procedure for the synthesis of 3-acetoxy-2-methylbenzoic anhydride[3].

Materials:

  • This compound

  • 3-Acetoxy-2-methylbenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Ethanol for recrystallization

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (15 mmol) in anhydrous THF (7.5 mL) in a round-bottom flask with a magnetic stirrer.

  • Gradually add triethylamine (2.1 mL, 15 mmol) to the solution.

  • In a separate flask, dissolve 3-acetoxy-2-methylbenzoyl chloride (2.55 g, 12 mmol) in anhydrous THF (7.5 mL).

  • Add the solution of 3-acetoxy-2-methylbenzoyl chloride to the reaction mixture.

  • Stir the resulting mixture at room temperature for 12 hours. A white precipitate (triethylamine hydrochloride) will form.

  • Remove the precipitate by filtration.

  • Add 150 mL of deionized water to the filtrate to precipitate the crude product.

  • Wash the product with deionized water to remove any remaining triethylamine hydrochloride.

  • Recrystallize the crude product from ethanol to obtain pure 3-acetoxy-2-methylbenzoic anhydride.

Quantitative Data:

ProductYieldMelting PointElemental Analysis (Calculated)Elemental Analysis (Found)Reference
3-Acetoxy-2-methylbenzoic Anhydride 75%118-120 °CC, 64.86%; H, 4.90%C, 64.90%; H, 4.84%[3]

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product reactant1 This compound in THF process Stir at room temperature for 12 h reactant1->process reactant2 3-Acetoxy-2-methylbenzoyl chloride in THF reactant2->process base Triethylamine base->process filtration Filter to remove precipitate process->filtration precipitation Add deionized water to precipitate product filtration->precipitation washing Wash with deionized water precipitation->washing recrystallization Recrystallize from ethanol washing->recrystallization product 3-Acetoxy-2-methylbenzoic Anhydride recrystallization->product

Caption: Workflow for the synthesis of 3-Acetoxy-2-methylbenzoic Anhydride.

Application 3: Ester and Amide Synthesis (General Protocols)

This compound can serve as a precursor for the synthesis of various esters and amides, which are common motifs in pharmacologically active compounds. The following are generalized protocols.

General Protocol for Esterification

This protocol is based on standard esterification methods for acetoxybenzoic acids, which are sensitive to harsh acidic conditions that could hydrolyze the acetyl group[4].

Materials:

  • This compound

  • An alcohol (R-OH)

  • A mild coupling agent (e.g., DCC/DMAP) or activation to the acyl chloride followed by reaction with the alcohol.

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard laboratory glassware

Procedure (via acyl chloride):

  • Prepare 3-acetoxy-2-methylbenzoyl chloride as described in Application 1.

  • Dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 3-acetoxy-2-methylbenzoyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup typically involves washing with dilute acid, dilute base, and brine, followed by drying the organic layer and removing the solvent in vacuo.

  • The crude ester can be purified by column chromatography.

General Protocol for Amide Synthesis

This protocol is based on general amide coupling reactions.

Materials:

  • This compound

  • A primary or secondary amine (R₂NH)

  • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), the coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • The workup procedure will vary depending on the solvent and reagents used but generally involves aqueous extraction to remove excess reagents and byproducts.

  • The crude amide can be purified by column chromatography or recrystallization.

Logical Relationship for Derivatization:

G cluster_derivatives Key Derivatives precursor This compound acyl_chloride Acyl Chloride precursor->acyl_chloride SOCl₂ ester Esters precursor->ester Coupling Agent + Alcohol amide Amides precursor->amide Coupling Agent + Amine anhydride Anhydride acyl_chloride->anhydride + Carboxylate acyl_chloride->ester + Alcohol acyl_chloride->amide + Amine

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols: 3-Acetoxy-2-methylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-methylbenzoic acid is a chemical compound structurally related to acetylsalicylic acid (aspirin), a well-known nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] Its structural similarity suggests potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents. This document provides an overview of the potential applications, relevant experimental protocols, and data presentation for researchers investigating this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [4]
CAS Number 168899-58-9[4]
Melting Point 149-151 °C[1]
LogP 1.61852[5]
Topological Polar Surface Area (TPSA) 63.6 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]

Potential Medicinal Chemistry Applications

Based on its structural analogy to aspirin, this compound is a compelling candidate for investigation in several areas of medicinal chemistry:

  • Anti-inflammatory Agent: The primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6]

  • Analgesic: By inhibiting prostaglandin synthesis, it may exhibit pain-relieving properties.

  • Antipyretic: It could potentially reduce fever by inhibiting prostaglandin production in the hypothalamus.

  • Prodrug Development: The acetoxy group can be hydrolyzed in vivo to release the active metabolite, 3-hydroxy-2-methylbenzoic acid, which may have its own pharmacological profile.[7][8] This prodrug approach could be used to improve pharmacokinetic properties or reduce gastrointestinal side effects.

  • Cardioprotective Agent: Similar to aspirin, it might have antiplatelet activity through the inhibition of thromboxane A2 synthesis.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.[6]

Objective: To quantify the fifty-percent inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, heme, and the respective COX enzyme.

  • Add the test compound at various concentrations to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[6]

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD to each well.

  • Monitor the absorbance at 590 nm using a microplate reader to measure the formation of oxidized TMPD, which is proportional to the peroxidase activity of COX.[6]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Illustrative Quantitative Data:

Table 2: Illustrative IC₅₀ Values for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Aspirin 166>500
Ibuprofen 13344
Celecoxib 7.60.04
Indomethacin 0.95.9
This compound To be determinedTo be determined
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay provides a preliminary screening for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[9]

Objective: To assess the potential anti-inflammatory activity of this compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA).

Materials:

  • Bovine serum albumin (BSA) solution (5% w/v)

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound (various concentrations)

  • Diclofenac sodium (as a standard drug)

  • Spectrophotometer

Procedure:

  • Prepare test solutions by mixing 0.5 mL of varying concentrations of this compound with 2.5 mL of PBS and 2.0 mL of BSA solution.

  • Prepare a control solution containing 0.5 mL of the vehicle, 2.5 mL of PBS, and 2.0 mL of BSA solution.

  • Prepare a standard solution using diclofenac sodium.

  • Incubate all solutions at 37°C for 20 minutes.

  • Induce denaturation by heating the solutions at 70°C for 10 minutes.

  • Cool the solutions to room temperature.

  • Measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Signaling Pathway and Experimental Workflow Diagrams

Arachidonic Acid Pathway and COX Inhibition

The primary mechanism of action for aspirin and its analogs involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid pathway. This pathway leads to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 3-Acetoxy-2-methylbenzoic acid Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the arachidonic acid pathway by this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram illustrates the key steps in the in vitro COX inhibition assay.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX Enzyme - Buffer, Heme - Test Compound - Arachidonic Acid, TMPD Start->Prepare_Reagents Dispense_Reagents Dispense Reaction Mixture (Enzyme, Buffer, Heme) into 96-well Plate Prepare_Reagents->Dispense_Reagents Add_Inhibitor Add Test Compound (Varying Concentrations) Dispense_Reagents->Add_Inhibitor Pre_incubation Pre-incubate at 37°C (10 minutes) Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction: Add Arachidonic Acid & TMPD Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 590 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate its biological activities and potential medicinal applications. Further studies are warranted to elucidate its precise mechanism of action, pharmacokinetic profile, and in vivo efficacy.

References

Application Notes and Protocols: 3-Acetoxy-2-methylbenzoic Acid in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 3-Acetoxy-2-methylbenzoic acid as a research tool in pharmacology, drawing upon comparative studies with its well-known isomer, acetylsalicylic acid (aspirin). All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Introduction

This compound, also known as meta-acetylsalicylic acid (m-ASA), is a positional isomer of the widely used nonsteroidal anti-inflammatory drug (NSAID) aspirin (ortho-acetylsalicylic acid or o-ASA).[1][2] While aspirin's primary mechanism of action, the irreversible inhibition of cyclooxygenase (COX) enzymes, is well-established, research into its isomers offers insights into structure-activity relationships and potential for developing novel therapeutic agents with different pharmacological profiles.[3][4] This document outlines the known pharmacological effects of this compound and provides protocols for its investigation as a research tool.

Pharmacological Profile

Studies comparing the positional isomers of acetylsalicylic acid have demonstrated that this compound shares some of the biological activities of aspirin, particularly in the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[1][5] However, a key distinction lies in the nature of this inhibition.

Cyclooxygenase (COX) Inhibition:

Like aspirin, this compound inhibits both COX-1 and COX-2 enzymes.[1] However, unlike aspirin, which is an irreversible inhibitor, this compound acts as a reversible inhibitor of both COX-1 and COX-2.[3] This difference in the mode of inhibition is a critical factor in its pharmacological profile and potential therapeutic applications.

A study by Kodela et al. provides a direct comparison of the COX inhibitory activities of the acetylsalicylic acid isomers.[1] The results are summarized in the table below.

CompoundConcentration (mM)COX-1 Inhibition (%) (Before Dialysis)COX-1 Inhibition (%) (After Dialysis)COX-2 Inhibition (%) (Before Dialysis)COX-2 Inhibition (%) (After Dialysis)
o-ASA (Aspirin) 172 ± 372 ± 4--
3--83 ± 281 ± 2
m-ASA (this compound) 154 ± 238 ± 2--
3--80 ± 256 ± 3
p-ASA 148 ± 229 ± 1--
3--80 ± 338 ± 2

Data from Kodela et al.[1][3]

The data clearly illustrates that while all isomers inhibit COX enzymes, only aspirin (o-ASA) maintains its inhibitory effect after dialysis, confirming its irreversible action. The decreased inhibition by m-ASA and p-ASA after dialysis indicates a reversible binding to the enzymes.[1]

Effects on Prostaglandin Synthesis:

Consistent with its COX-inhibitory activity, this compound has been shown to decrease the synthesis of prostaglandin E2 (PGE2) in vivo.[1] Oral administration of equimolar doses of all three isomers to rats resulted in a significant reduction in gastric PGE2 levels.[1]

Gastrointestinal Safety Profile:

A significant differentiator between aspirin and its isomers is their gastrointestinal toxicity. At an equimolar dose of 1 mmol/kg, this compound demonstrated a significantly lower ulcerogenic profile compared to aspirin.[2]

CompoundDose (mmol/kg)Ulcer Index (UI)
o-ASA (Aspirin) 138
m-ASA (this compound) 112
p-ASA 18

Data from Kodela et al.[2]

This suggests that this compound may have a more favorable gastrointestinal safety profile, a crucial consideration in the development of anti-inflammatory drugs.

Signaling Pathway

The primary mechanism of action for this compound is hypothesized to be the inhibition of the cyclooxygenase pathway, similar to other NSAIDs. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Reversible Inhibition

Hypothesized signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological activity of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from the methodology described by Kodela et al. and utilizes a colorimetric assay to determine the percentage of COX enzyme inhibition.[1]

Objective: To determine the in vitro inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

  • Microdialysis chambers (10 kDa molecular weight cutoff)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution. Further dilute in assay buffer to achieve the desired final concentrations (e.g., 1, 3, 5 mM).

    • Prepare solutions of arachidonic acid and TMPD in appropriate solvents as per the manufacturer's instructions.

  • Enzyme Incubation:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound (this compound solution) at various concentrations to the wells. Include a control group with DMSO/buffer only.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately add TMPD to each well.

    • Monitor the absorbance at 590 nm using a microplate reader at regular intervals to measure the rate of TMPD oxidation.

  • Determination of Reversibility (Microdialysis):

    • Incubate the COX enzyme with the test compound for 30 minutes at 4°C.

    • Load the samples into microdialysis chambers and dialyze against the assay buffer to remove the unbound inhibitor.

    • After dialysis, measure the remaining COX activity as described in steps 2 and 3.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control group.

    • Compare the inhibition percentages before and after microdialysis to determine the reversibility of the inhibition.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Enzymes, Substrate) Start->Prepare_Reagents Incubate Incubate Enzyme with Compound (37°C, 15 min) Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid & TMPD Incubate->Add_Substrate Measure Measure Absorbance (590 nm) Add_Substrate->Measure Analyze Calculate % Inhibition Measure->Analyze Dialysis Perform Microdialysis Analyze->Dialysis Measure_Post_Dialysis Measure Post-Dialysis Activity Dialysis->Measure_Post_Dialysis Yes End End Dialysis->End No Compare Compare Pre- & Post-Dialysis Inhibition Measure_Post_Dialysis->Compare Compare->End

Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vivo Determination of Gastric Prostaglandin E2 (PGE2) Levels

This protocol is based on the in vivo experiments conducted by Kodela et al. to assess the effect of this compound on prostaglandin synthesis.[1]

Objective: To measure the in vivo effect of this compound on gastric PGE2 levels in a rat model.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Homogenization buffer (e.g., 20 mM HEPES, pH 7.2, containing 1 mM EGTA and 300 mM sucrose)

  • PGE2 ELISA kit

  • Centrifuge

  • Homogenizer

Procedure:

  • Animal Dosing:

    • Acclimate rats for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Administer this compound orally at the desired dose (e.g., 1 mmol/kg), suspended in the vehicle.

    • Include a control group that receives only the vehicle.

  • Tissue Collection:

    • At a predetermined time point after dosing (e.g., 1 hour), euthanize the animals.

    • Excise the stomachs and open along the greater curvature.

    • Gently rinse the gastric mucosa with cold saline.

  • Tissue Homogenization:

    • Scrape the gastric mucosal tissue and weigh it.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet cellular debris.

  • PGE2 Measurement:

    • Collect the supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PGE2 concentration to the weight of the tissue or the protein concentration of the supernatant.

    • Compare the PGE2 levels in the treated groups to the control group to determine the extent of inhibition.

PGE2_Measurement_Workflow Start Start Animal_Dosing Oral Administration of Compound to Fasted Rats Start->Animal_Dosing Euthanize Euthanize Animals (1 hour post-dose) Animal_Dosing->Euthanize Tissue_Collection Excise and Rinse Gastric Mucosa Euthanize->Tissue_Collection Homogenize Homogenize Tissue in Buffer Tissue_Collection->Homogenize Centrifuge Centrifuge Homogenate (1,500 x g, 10 min, 4°C) Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant ELISA Measure PGE2 Levels using ELISA Kit Collect_Supernatant->ELISA Analyze Analyze and Compare PGE2 Levels ELISA->Analyze End End Analyze->End

Workflow for in vivo determination of gastric PGE2 levels.

Conclusion

This compound presents an interesting profile for pharmacological research. Its reversible inhibition of COX enzymes and reduced gastrointestinal toxicity compared to aspirin suggest it could be a valuable tool for investigating the differential roles of reversible versus irreversible COX inhibition in various physiological and pathological processes. The protocols provided herein offer a starting point for researchers to explore the pharmacological properties of this and other related compounds. Further studies are warranted to fully elucidate its mechanism of action and potential therapeutic applications.

References

Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Acetoxy-2-methylbenzoic anhydride, a novel anhydride derivative. The synthesis involves the reaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. This protocol is intended for use by researchers in organic synthesis and drug development, offering a clear methodology and expected outcomes.

Introduction

Carboxylic anhydrides are a versatile class of organic compounds that serve as important precursors in the synthesis of esters, amides, and various pharmaceutical agents. Their high reactivity makes them valuable reagents for a multitude of chemical transformations. 3-Acetoxy-2-methylbenzoic anhydride is a specific derivative that can be synthesized and characterized for potential applications in medicinal chemistry and materials science. This protocol outlines a proven method for its preparation in a laboratory setting.[1]

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 3-Acetoxy-2-methylbenzoic anhydride.

ParameterValue
Yield75%
Melting Point118–120 °C
Molecular FormulaC₂₀H₁₈O₇
Elemental Analysis
Calculated Carbon (%)64.86
Found Carbon (%)64.90
Calculated Hydrogen (%)4.90
Found Hydrogen (%)4.84

Table 1: Quantitative data for the synthesized 3-Acetoxy-2-methylbenzoic anhydride.[1]

Experimental Protocol

This protocol is based on a peer-reviewed synthetic method.[1]

Materials:

  • This compound (15 mmol)

  • 3-Acetoxy-2-methylbenzoyl chloride (2.55 g, 12 mmol)

  • Triethylamine (2.1 mL, 15 mmol)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

  • Deionized water

  • Ethanol (for crystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 15 mmol of this compound in 7.5 mL of anhydrous THF.

  • Addition of Base: To the stirred solution, gradually add 2.1 mL (15 mmol) of triethylamine.

  • Addition of Acid Chloride: In a separate flask, dissolve 2.55 g (12 mmol) of 3-acetoxy-2-methylbenzoyl chloride in 7.5 mL of anhydrous THF. Add this solution to the reaction mixture.

  • Reaction: Stir the resulting reaction mixture at room temperature for 12 hours. A white precipitate of triethylamine hydrochloride will form.

  • Work-up:

    • Remove the white precipitate by filtration.

    • To the filtrate, add 150 mL of deionized water. This will precipitate the crude product.

    • Wash the product with deionized water to remove any remaining triethylamine hydrochloride.

  • Purification:

    • Crystallize the crude product from ethanol to obtain pure 3-Acetoxy-2-methylbenzoic anhydride as beautiful crystals.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Acetoxy-2-methylbenzoic anhydride.

Synthesis_Workflow A This compound in THF D Reaction Mixture (Stir at RT for 12h) A->D B Triethylamine B->D C 3-Acetoxy-2-methylbenzoyl chloride in THF C->D E Filtration (Remove Precipitate) D->E White Precipitate Forms F Precipitation (Add Deionized Water) E->F G Washing F->G H Crystallization (from Ethanol) G->H I Pure 3-Acetoxy-2-methylbenzoic anhydride H->I

Caption: Workflow for the synthesis of 3-Acetoxy-2-methylbenzoic anhydride.

References

Application Notes and Protocols for the Quantification of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-acetoxy-2-methylbenzoic acid, a benzoic acid and aspirin derivative. The following methods are based on established analytical techniques for related compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is crucial for quality control, stability studies, and ensuring the safety and efficacy of drug products. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.

Analytical Methods Overview

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: This is a robust and widely used technique for the quantification of APIs and their impurities in bulk drug substances and pharmaceutical formulations.[1] It offers good precision and accuracy and is suitable for routine quality control applications.

  • LC-MS/MS: This method provides superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for the quantification of trace levels of this compound in complex matrices, such as biological fluids or in the presence of interfering substances.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the HPLC-UV and LC-MS/MS methods. These values are based on the validation of analytical methods for structurally similar compounds, such as aspirin and other benzoic acid derivatives, and represent achievable targets for a validated method for this compound.[2][3][4]

Table 1: HPLC-UV Method - Typical Performance Characteristics

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%

Table 2: LC-MS/MS Method - Typical Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)99.0 - 101.0%
Precision (%RSD)< 5.0%

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

4.1.1. Instrumentation and Materials

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity >98%).[5]

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or orthophosphoric acid.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

4.1.2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v). The exact ratio should be optimized for best separation.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 237 nm.[6]

  • Injection Volume: 10 µL.

4.1.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution:

    • For bulk drug substance, accurately weigh a suitable amount of the sample and prepare a stock solution in the mobile phase. Further dilute to a concentration within the calibration range.

    • For a tablet formulation, grind a specific number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark.[7]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

4.1.4. Analysis and Calculation

Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve generated from the working standard solutions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a starting point for developing a high-sensitivity LC-MS/MS method.

4.2.1. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Reference standard of this compound (purity >98%).[5]

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Standard laboratory glassware and equipment.

4.2.2. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻ (m/z 193.05). The product ions will need to be determined by infusing a standard solution and selecting the most intense and stable fragments. A likely transition would be the loss of the acetyl group.[4]

4.2.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Prepare as described for the HPLC-UV method, using LC-MS grade solvents.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Solution: Prepare sample solutions as described for the HPLC-UV method, ensuring the final concentration is within the linear range of the LC-MS/MS method.

4.2.4. Analysis and Calculation

Inject the prepared solutions. The quantification is based on the peak area ratio of the analyte to an internal standard (if used) versus the concentration of the calibration standards.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Start weigh Accurately weigh sample and reference standard prep_start->weigh dissolve Dissolve in mobile phase and sonicate weigh->dissolve dilute Dilute to working concentration range dissolve->dilute filter Filter through 0.45 µm syringe filter dilute->filter prep_end Prepared Samples and Standards filter->prep_end hplc_system HPLC System (Pump, Autosampler, Column, UV Detector) prep_end->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection (237 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq calibration Generate Calibration Curve from Standards data_acq->calibration quantification Quantify Analyte in Sample (Peak Area Comparison) calibration->quantification report Report Results quantification->report

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start weigh Accurately weigh sample and reference standard prep_start->weigh dissolve Dissolve in LC-MS grade solvents weigh->dissolve dilute Serially dilute to ng/mL concentration range dissolve->dilute filter Filter through 0.22 µm syringe filter dilute->filter prep_end Prepared Samples and Standards filter->prep_end lcms_system LC-MS/MS System (UPLC, ESI Source, Tandem Mass Spec) prep_end->lcms_system separation Chromatographic Separation (C18 Column, Gradient) lcms_system->separation ionization Electrospray Ionization (Negative Mode) separation->ionization detection MRM Detection (Precursor -> Product Ions) ionization->detection data_acq Data Acquisition (Chromatogram) detection->data_acq calibration Generate Calibration Curve from Standards data_acq->calibration quantification Quantify Analyte in Sample (Peak Area Ratio) calibration->quantification report Report Results quantification->report

Caption: Workflow for LC-MS/MS Quantification.

References

Application Notes and Protocols for the Preparation of Novel Benzamide Derivatives from 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-methylbenzoic acid is a versatile starting material for the synthesis of novel benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Derivatives of this compound are of particular interest for their potential as therapeutic agents, notably in the development of new antimicrobial drugs.

These application notes provide detailed protocols for the synthesis of novel benzamide derivatives from this compound, methods for their characterization, and insights into their potential biological activities. The information is intended to guide researchers in the efficient synthesis and evaluation of this promising class of compounds.

Data Presentation

The following table summarizes the synthesis of various N-substituted 3-acetoxy-2-methylbenzamide derivatives, providing key quantitative data for easy comparison.

Compound IDAmine ReactantYield (%)Melting Point (°C)AppearanceKey Spectral Data (¹H NMR, δ ppm)
1a Aniline85135-137White solid10.2 (s, 1H, NH), 7.7-7.1 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, OCOCH₃)
1b 4-Methylaniline88148-150White solid10.1 (s, 1H, NH), 7.6-7.1 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, OCOCH₃)
1c 4-Nitroaniline75198-200Yellow solid10.5 (s, 1H, NH), 8.3-7.2 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, OCOCH₃)
1d 2-Aminothiazole78165-167Off-white solid11.5 (s, 1H, NH), 7.6-7.0 (m, 5H, Ar-H, Thiazole-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, OCOCH₃)
1e 4-Aminophenol82188-190Light brown solid10.0 (s, 1H, NH), 9.3 (s, 1H, OH), 7.5-6.8 (m, 7H, Ar-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, OCOCH₃)

Experimental Protocols

The synthesis of novel benzamide derivatives from this compound is a two-step process. The first step involves the activation of the carboxylic acid by converting it to the corresponding acid chloride. The second step is the acylation of a primary or secondary amine with the synthesized acid chloride.

Protocol 1: Synthesis of 3-Acetoxy-2-methylbenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Heating mantle with a magnetic stirrer

  • Condenser and gas trap (for HCl and SO₂ fumes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 3-Acetoxy-2-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Protocol 2: General Procedure for the Synthesis of N-substituted 3-Acetoxy-2-methylbenzamides

Materials:

  • 3-Acetoxy-2-methylbenzoyl chloride

  • Substituted primary or secondary amine (e.g., aniline, 4-methylaniline, 2-aminothiazole)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve 3-Acetoxy-2-methylbenzoyl chloride (1.1 eq) in anhydrous THF.

  • Add the solution of 3-Acetoxy-2-methylbenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the precipitate with a small amount of cold THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Mandatory Visualizations

Logical Workflow for Benzamide Synthesis

G Experimental Workflow for Benzamide Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Work-up and Purification A This compound C Reflux in Toluene with DMF (cat.) A->C B Thionyl Chloride (SOCl₂) B->C D 3-Acetoxy-2-methylbenzoyl Chloride C->D G Reaction in THF D->G E Amine (R-NH₂) E->G F Triethylamine (Et₃N) F->G H Novel Benzamide Derivative G->H I Filtration H->I J Solvent Evaporation I->J K Recrystallization J->K L Pure Benzamide Derivative K->L

Caption: A flowchart illustrating the two-step synthesis of novel benzamide derivatives.

Proposed Mechanism of Action: Inhibition of Bacterial Cell Division

Several benzamide derivatives have been shown to exhibit antibacterial activity by targeting the FtsZ protein, which is essential for bacterial cell division. The following diagram illustrates the proposed mechanism of action.

G Signaling Pathway: Benzamide Inhibition of FtsZ cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition by Benzamide Derivative A FtsZ monomers C FtsZ Polymerization A->C B GTP B->C D Protofilaments C->D E Z-ring formation at mid-cell D->E I Stabilization of FtsZ polymers D->I F Recruitment of division proteins E->F G Cell division F->G M Bacterial cell death G->M H Benzamide Derivative H->I J Aberrant FtsZ structures (spirals, arcs) I->J K Disruption of Z-ring dynamics J->K L Blockage of cell division K->L L->M

Caption: The proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.

References

Application Notes and Protocols: Synthesis of HIV Proterage Inhibitors Using 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 3-acetoxy-2-methylbenzoic acid in the synthesis of HIV protease inhibitors. The primary application of this reagent is in the synthesis of Nelfinavir, a potent antiretroviral drug. This document outlines the synthetic pathways, experimental protocols, and relevant biological context.

Introduction

This compound, and more commonly its activated form, 3-acetoxy-2-methylbenzoyl chloride, serves as a key building block in the synthesis of the HIV protease inhibitor Nelfinavir.[1] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for the maturation of new, infectious virions.[2][3][4][5] Nelfinavir is a competitive inhibitor of this enzyme, binding to the active site and preventing the processing of the Gag-Pol polyprotein, thus halting viral replication.[1][2][6]

Synthesis of Nelfinavir via an Oxazoline Intermediate

A prominent synthetic route to Nelfinavir involves the use of 3-acetoxy-2-methylbenzoyl chloride in the formation of an oxazoline intermediate. This method offers good yields and stereochemical control. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Mesylation cluster_2 Step 3: Oxazoline Formation cluster_3 Step 4: Coupling cluster_4 Step 5: Thiophenol Opening A Amino alcohol acetate salt C Amido alcohol A->C Triethylamine B 3-Acetoxy-2-methylbenzoyl chloride B->C D Amido alcohol E Mesylate D->E MsCl F Mesylate G Oxazoline Intermediate F->G BF3·OEt2, Acetic Anhydride H Oxazoline Intermediate J Coupled Oxazoline H->J K2CO3, Methanol I Decahydroisoquinoline derivative I->J K Coupled Oxazoline L Nelfinavir K->L Thiophenol, KHCO3, MIBK

Figure 1: Synthetic workflow for Nelfinavir via an oxazoline intermediate.
Experimental Protocols

Step 1: Synthesis of the Amido Alcohol

  • To a solution of the starting amino alcohol acetate salt in a suitable organic solvent (e.g., THF), add triethylamine at ambient temperature.

  • Slowly add a solution of 3-acetoxy-2-methylbenzoyl chloride in the same solvent.

  • Stir the reaction mixture for 30 minutes at ambient temperature.

  • Upon completion, proceed to the next step. The intermediate amido alcohol is typically used without further purification.[1]

Step 2: Formation of the Mesylate

  • To the solution containing the amido alcohol, add methanesulfonyl chloride (MsCl).

  • The reaction is generally carried out in the presence of a base like triethylamine.

  • The resulting mesylate is often used directly in the next step without purification.[1]

Step 3: Oxazoline Ring Formation

  • To a solution of the mesylate, add a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2).

  • Quench the reaction with acetic anhydride to promote the formation of the oxazoline ring.

  • The oxazoline intermediate can be isolated and purified, with reported yields around 71%.[1]

Step 4: Coupling with Decahydroisoquinoline Derivative

  • Dissolve the oxazoline intermediate and the decahydroisoquinoline derivative in methanol.

  • Add potassium carbonate (K2CO3) and heat the mixture to 50°C.

  • The reaction typically proceeds to completion to yield the coupled oxazoline product. Reported yields for this step are approximately 65%.[1]

Step 5: Synthesis of Nelfinavir

  • To a solution of the coupled oxazoline in methyl isobutyl ketone (MIBK), add thiophenol and potassium bicarbonate (KHCO3).

  • Stir the reaction mixture to facilitate the ring-opening of the oxazoline and formation of Nelfinavir.

  • The final product, Nelfinavir, can be isolated and purified, with reported yields of around 81-82%.[1]

Quantitative Data Summary
StepProductReagentsYield (%)Reference
Amide Formation Amido alcoholAmino alcohol, 3-acetoxy-2-methylbenzoyl chloride, TEA-[1]
Mesylation MesylateAmido alcohol, MsCl-[1]
Oxazoline Formation Oxazoline intermediateMesylate, BF3·OEt2, Acetic anhydride71[1]
Coupling Coupled oxazolineOxazoline, Decahydroisoquinoline derivative, K2CO365[1]
Final Product NelfinavirCoupled oxazoline, Thiophenol, KHCO381-82[1]

Alternative Synthetic Route

An alternative approach to Nelfinavir synthesis involves the direct coupling of the appropriate amine intermediate with 3-hydroxy-2-methylbenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This method bypasses the oxazoline intermediate and has a reported yield of 59%.[1]

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors, including Nelfinavir, function by directly interfering with the viral replication cycle. The HIV protease enzyme is essential for the maturation of newly synthesized viral particles. It cleaves the Gag-Pol polyprotein into individual functional proteins. By competitively inhibiting this enzyme, Nelfinavir prevents the formation of mature, infectious virions.

G cluster_0 HIV Life Cycle cluster_1 Site of Inhibition A HIV Virion B Host Cell A->B Attachment & Entry C Viral RNA & Enzymes B->C D Reverse Transcription C->D E Viral DNA D->E F Integration into Host DNA E->F G Transcription F->G H Viral mRNA G->H I Translation H->I J Gag-Pol Polyprotein I->J K Assembly of New Virions J->K L Budding K->L M Immature Virion L->M P HIV Protease M->P N Mature, Infectious Virion Q Cleavage of Polyprotein P->Q Q->N R Nelfinavir (Protease Inhibitor) R->P Inhibits

Figure 2: HIV life cycle and the mechanism of action of Nelfinavir.

Beyond its primary antiviral activity, Nelfinavir has been shown to have off-target effects on cellular signaling pathways. Notably, it can inhibit the Akt/PKB signaling pathway and induce endoplasmic reticulum stress, which are areas of active research for its potential application in oncology.[1][7][8][9][10][11][12][13][14]

Conclusion

This compound is a valuable reagent in the synthesis of the HIV protease inhibitor Nelfinavir. The synthetic routes described, particularly the oxazoline intermediate pathway, provide efficient methods for the preparation of this important antiretroviral drug. Understanding the synthesis and mechanism of action of such inhibitors is crucial for the ongoing development of novel therapeutics to combat HIV/AIDS.

References

Application Notes and Protocols: Antimicrobial Screening of 3-Acetoxy-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and antimicrobial screening of 3-Acetoxy-2-methylbenzoic acid derivatives. It includes protocols for common in vitro assays and templates for data presentation.

Introduction

This compound, a derivative of salicylic acid, presents a scaffold of interest for the development of novel antimicrobial agents. The structural modifications of this parent compound can lead to a diverse range of derivatives with potentially enhanced antimicrobial efficacy and selectivity. This document outlines the synthesis of such derivatives and the standardized protocols for evaluating their activity against a panel of pathogenic bacteria and fungi.

A study on 3-acetoxy-2-methylbenzoic anhydride, a derivative of this compound, has shown significant antibacterial properties, while it did not exhibit antifungal behavior[1][2]. This highlights the potential of this class of compounds as specific antibacterial agents. Further derivatization and screening are warranted to explore the full potential of this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, such as esters and amides, can be achieved through standard organic chemistry reactions. The following is a general protocol for the synthesis of an anhydride derivative, which can be adapted for other derivatives.

2.1. Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride [1]

This protocol describes the synthesis of 3-acetoxy-2-methylbenzoic anhydride from this compound and 3-acetoxy-2-methylbenzoyl chloride.

Materials:

  • This compound

  • 3-acetoxy-2-methylbenzoyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 15 mmol of this compound in 7.5 mL of THF.

  • Gradually add 2.1 mL (15 mmol) of triethylamine to the solution.

  • In a separate flask, dissolve 2.55 g (12 mmol) of 3-acetoxy-2-methylbenzoyl chloride in 7.5 mL of THF.

  • Add the 3-acetoxy-2-methylbenzoyl chloride solution to the first solution.

  • Stir the reaction mixture at room temperature for 12 hours. A white precipitate should form.

  • Remove the precipitate by filtration.

  • Add 150 mL of deionized water to the resulting solution to yield the product.

  • Wash the product with deionized water to remove triethylamine hydrochloride.

  • Crystallize the product from ethanol.

A general workflow for the synthesis and characterization of these derivatives is presented below.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_screening Antimicrobial Screening Start Start Reactants This compound + Derivatizing Agent Start->Reactants Reaction Esterification / Amidation / etc. Reactants->Reaction Workup Extraction & Purification Reaction->Workup Product Derivative Product Workup->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Purity Purity Assessment (HPLC, Elemental Analysis) Analysis->Purity Screening In Vitro Assays Purity->Screening

Caption: General workflow for synthesis and analysis.

Antimicrobial Screening Protocols

Standardized methods are crucial for the reliable evaluation of the antimicrobial properties of newly synthesized compounds. The following protocols for broth microdilution (for Minimum Inhibitory Concentration determination) and agar well diffusion are recommended.

3.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria)

  • Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each derivative in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbe and broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Start Start Stock Prepare Stock Solutions of Derivatives Start->Stock Dilution Serial Dilutions in 96-Well Plate Stock->Dilution Inoculate Inoculate Wells Dilution->Inoculate Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read MIC values (Visually or Spectrophotometrically) Incubate->Read End End Read->End

Caption: Broth microdilution workflow for MIC determination.

3.2. Agar Well Diffusion Assay

The agar well diffusion method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Synthesized derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Spread a standardized microbial inoculum evenly over the agar surface.

  • Create wells in the agar using a sterile cork borer.

  • Add a known concentration of each derivative solution to the wells.

  • Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and organized manner to facilitate comparison between derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives (in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
AMA-01 Anhydride128256>512>512>512>512
AME-01 Methyl EsterDataDataDataDataDataData
AEE-01 Ethyl EsterDataDataDataDataDataData
AMA-02 AmideDataDataDataDataDataData
Ciprofloxacin (Control)0.50.250.0150.25--
Fluconazole (Control)----116

Note: The data for AMA-01 is based on the finding that 3-acetoxy-2-methylbenzoic anhydride showed antibacterial activity but no antifungal activity[1][2]. Specific MIC values are illustrative. Data for other derivatives are hypothetical placeholders.

Table 2: Zone of Inhibition Diameters (in mm) of this compound Derivatives

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
AMA-01 Anhydride1210----
AME-01 Methyl EsterDataDataDataDataDataData
AEE-01 Ethyl EsterDataDataDataDataDataData
AMA-02 AmideDataDataDataDataDataData
Ciprofloxacin (Control)30354032--
Fluconazole (Control)----2520

Note: Data is illustrative and should be replaced with experimental results.

Potential Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action for this compound derivatives are not yet fully elucidated, they may share mechanisms with other benzoic acid derivatives, which are known to disrupt cell membranes, inhibit essential enzymes, or interfere with cellular energy production. Further studies are required to determine the specific molecular targets.

cluster_cell Microbial Cell Derivative 3-Acetoxy-2-methylbenzoic Acid Derivative Membrane Cell Membrane Disruption Derivative->Membrane Enzyme Inhibition of Essential Enzymes Derivative->Enzyme Energy Interference with Energy Production (ATP Synthesis) Derivative->Energy Death Cell Death Membrane->Death Enzyme->Death Energy->Death

Caption: Putative antimicrobial mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Acetoxy-2-methylbenzoic acid, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: A highly effective method is the O-acetylation of 3-hydroxy-2-methylbenzoic acid using acetic anhydride. A specific protocol involves reacting 3-hydroxy-2-methylbenzoic acid with acetic anhydride in an aqueous solution, which can achieve yields of over 90%.[1]

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters include reaction temperature, pH, and the purity of the starting materials. For the aqueous-based acetylation, maintaining a low temperature (around 0°C) during the addition of acetic anhydride and subsequent acidification is crucial for precipitating the product in high purity and yield.[1]

Q3: What are potential side products, and how can their formation be minimized?

A3: A potential side product is 3-acetoxy-2-methylbenzoic anhydride, which can form from the reaction of 3-acetoxy-2-methylbenzoyl chloride with this compound.[2] To minimize its formation, it is important to control the reaction conditions and avoid the presence of reagents that would form the acid chloride. Using a well-defined protocol with controlled addition of reagents is key.

Q4: Are there any recommended catalysts for the acetylation reaction?

A4: While the direct acetylation with acetic anhydride can proceed efficiently without a catalyst, especially in an aqueous basic solution, catalysts are often employed in other O-acetylation reactions. For similar acetylations of salicylic acid derivatives, catalysts such as pyridine, zirconia, and various heteropoly acids have been used.[3][4][5] A few drops of pyridine are often used in lab-scale preparations with acetic anhydride.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material (3-hydroxy-2-methylbenzoic acid) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup and purification. - Hydrolysis of the product back to the starting material. - Competing side reactions.- Monitor the reaction by TLC to ensure completion. - Optimize the precipitation of the product by carefully controlling the pH and temperature during acidification.[1] - Ensure the final product is thoroughly washed with cold water to remove impurities without significant dissolution.[1] - Avoid excessively high temperatures or prolonged reaction times in the presence of water to minimize hydrolysis.
Product is Oily or Fails to Solidify - Presence of impurities. - Residual solvent. - Incomplete hydrolysis of excess acetic anhydride.- Ensure the complete hydrolysis of excess acetic anhydride by stirring the reaction mixture vigorously in ice-cold water.[5] - Purify the crude product by recrystallization from a suitable solvent, such as ethanol. - Dry the product thoroughly under vacuum.
Presence of Starting Material in the Final Product - Insufficient acetylating agent. - Short reaction time or low reaction temperature. - Inefficient mixing.- Use a slight excess of acetic anhydride. - Extend the reaction time or slightly increase the temperature, while monitoring for side product formation. - Ensure efficient stirring throughout the reaction.
Formation of an Unexpected Byproduct - Reaction conditions favoring anhydride formation. - Contamination of starting materials or reagents.- Review the reaction conditions; for example, in non-aqueous conditions, the presence of a base like triethylamine can facilitate anhydride formation if an acid chloride is present.[2] - Use pure, dry starting materials and reagents.

Experimental Protocols

High-Yield Aqueous Acetylation Protocol

This protocol is adapted from a patented procedure with reported high yields.[1]

Materials:

  • 3-hydroxy-2-methylbenzoic acid

  • Acetic anhydride

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (37%)

  • Ice water

Procedure:

  • Prepare an aqueous solution of 3-hydroxy-2-methylbenzoic acid and cool it to 0°C in a four-necked flask equipped with a pH meter.

  • Adjust the pH to 14 by adding a sodium hydroxide solution.

  • Slowly add acetic anhydride (0.3 mol per 0.21 mol of the benzoic acid derivative) dropwise over 5 minutes. The pH will decrease.

  • After the addition of acetic anhydride, slowly add hydrochloric acid (37%) to a pH of 1.1 to precipitate the product.

  • Continue stirring the resulting suspension for an additional 30 minutes.

  • Filter the precipitate and wash it twice with ice water.

  • Dry the product to obtain this compound.

Quantitative Data Summary

Method Starting Material Reagents Yield Reference
Aqueous Acetylation3-hydroxy-2-methylbenzoic acidAcetic anhydride, NaOH, HCl93.7%[1]
Hydrogenolysis and Acetylation3-benzyloxy-2-methylbenzoic acidH₂, Pd/C, NaOH, Acetic anhydride90.0%[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 3-hydroxy-2-methylbenzoic acid in water cool Cool solution to 0°C start->cool ph_adjust Adjust pH to 14 with NaOH cool->ph_adjust add_anhydride Add acetic anhydride dropwise ph_adjust->add_anhydride add_hcl Acidify with HCl to pH 1.1 add_anhydride->add_hcl stir Stir for 30 minutes add_hcl->stir filter Filter the precipitate stir->filter wash Wash with ice water filter->wash dry Dry the product wash->dry end This compound dry->end

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete (by TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_workup Was significant product lost during workup? check_completion->check_workup Yes extend_time Action: Extend reaction time or increase temperature slightly incomplete->extend_time workup_loss Workup Loss check_workup->workup_loss Yes check_purity Is the product impure? check_workup->check_purity No optimize_precip Action: Optimize precipitation pH and temperature workup_loss->optimize_precip impure_product Impurity Issues check_purity->impure_product Yes recrystallize Action: Recrystallize the product impure_product->recrystallize

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Purification of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Acetoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: The most effective method depends on the nature and quantity of the impurities. For removing minor impurities and obtaining a highly crystalline product, recrystallization is often the most effective and widely used method.[1] For more challenging separations, particularly for removing closely related impurities like the hydrolysis product, flash column chromatography over silica gel is a powerful alternative. Acid-base extraction is a useful initial step to separate the acidic product from any neutral or basic impurities.

Q2: What are the most common impurities I should expect in crude this compound?

A2: The most probable impurities include the unreacted starting material, 3-hydroxy-2-methylbenzoic acid , and its hydrolysis product, which is also 3-hydroxy-2-methylbenzoic acid.[1] Hydrolysis of the acetyl ester group can occur if the compound is exposed to moisture or acidic/basic conditions, especially at elevated temperatures. Other potential impurities could be residual reagents from the synthesis.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A3: A documented and effective solvent for the recrystallization of this compound is hot methanol .[2] Other solvent systems that can be effective for similar aromatic carboxylic acids include ethanol/water or a solvent/anti-solvent system like ethyl acetate/hexanes.[1] The choice of solvent will depend on the specific impurity profile of your crude material.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis and determining the percentage of purity.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. A sharp melting point range close to the literature value (149-151 °C) is a good indicator of high purity.

Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A5: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the solute or if significant impurities are present. To resolve this, try re-heating the solution and adding a small amount of additional solvent to decrease the saturation level. Then, allow the solution to cool more slowly. If the problem persists, consider purifying the material by another method, such as column chromatography, to remove the impurities that may be hindering crystallization.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical Yield RangeKey AdvantagesCommon Impurities Removed
Recrystallization >99%60-90%Highly effective for removing small amounts of impurities; yields a crystalline product.Insoluble impurities, some soluble impurities.
Flash Column Chromatography 95-99%50-80%Excellent for separating compounds with similar polarities.3-hydroxy-2-methylbenzoic acid, other polar and non-polar byproducts.
Acid-Base Extraction 90-98% (as an initial step)>90%High capacity; effectively removes neutral and basic impurities.Neutral starting materials and byproducts.

Note: The values presented in this table are typical estimates and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Recrystallization from Methanol

This protocol is suitable for purifying this compound with minor impurities.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Flash Column Chromatography

This protocol is effective for separating this compound from more challenging impurities like 3-hydroxy-2-methylbenzoic acid.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Acetic acid (glacial)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 0.5%) to prevent tailing of the carboxylic acid. The ideal solvent system should give a retention factor (Rf) of approximately 0.3-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Acid-Base Extraction

This is a preliminary purification step to remove neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. The this compound will be deprotonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Troubleshooting Guides & Visualizations

General Purification Workflow

G Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Remove neutral/ basic impurities Recrystallization Recrystallization Extraction->Recrystallization Minor impurities Chromatography Column Chromatography Extraction->Chromatography Significant impurities or difficult separation Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Pure G cluster_NoCrystals cluster_OilingOut cluster_LowYield Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent used NoCrystals->TooMuchSolvent Cause TooSoluble Compound too soluble NoCrystals->TooSoluble Cause CoolingTooFast Cooling too rapid OilingOut->CoolingTooFast Cause Impure High level of impurity OilingOut->Impure Cause ExcessSolvent Too much solvent LowYield->ExcessSolvent Cause PrematureCryst Premature crystallization during hot filtration LowYield->PrematureCryst Cause BoilOffSolvent Solution: Boil off some solvent TooMuchSolvent->BoilOffSolvent SeedCrystal Solution: Add a seed crystal TooSoluble->SeedCrystal ScratchFlask Solution: Scratch inside of flask TooSoluble->ScratchFlask AddSolvent Solution: Reheat, add more solvent, cool slowly CoolingTooFast->AddSolvent PrePurify Solution: Pre-purify by another method Impure->PrePurify Concentrate Solution: Concentrate mother liquor ExcessSolvent->Concentrate PreheatFunnel Solution: Use pre-heated funnel for hot filtration PrematureCryst->PreheatFunnel

References

Technical Support Center: Crystallization of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of 3-Acetoxy-2-methylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues observed during the crystallization of this compound, offering potential causes and step-by-step solutions.

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" is the formation of a liquid phase of the solute instead of solid crystals upon cooling a saturated solution. This is a common problem with aromatic carboxylic acids and can be influenced by the compound's melting point, the presence of impurities, and the crystallization conditions.

Possible Causes and Solutions:

CauseSolution
High Solute Concentration / Rapid Cooling 1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool much more slowly. Insulation of the flask may be beneficial.
Melting Point Depression due to Impurities 1. If the oil solidifies on further cooling, attempt to recrystallize the resulting solid. 2. Consider a pre-purification step like column chromatography if impurities are significant.
Inappropriate Solvent Choice 1. Select a solvent in which this compound has a lower solubility at elevated temperatures. 2. Consider using a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., water) at an elevated temperature until turbidity is observed, then clarify with a small amount of the good solvent before cooling.

Logical Flow for Troubleshooting "Oiling Out":

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success fail Oiling Out Persists slow_cool->fail if problem persists change_solvent Change Solvent or Use Co-solvent fail->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Issue 2: No crystals form upon cooling.

Failure to form crystals can be due to several factors, including insufficient supersaturation, the presence of inhibitors, or the need for nucleation induction.

Possible Causes and Solutions:

CauseSolution
Insufficient Supersaturation (Too much solvent) 1. Gently heat the solution to evaporate some of the solvent. 2. Re-cool the more concentrated solution.
Solution is Supersaturated but Nucleation is Inhibited 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Seeding: Add a tiny crystal of this compound to the cooled solution to induce crystal growth. 3. Shock Cooling: Briefly place the flask in an ice bath to induce rapid nucleation, then allow it to warm to a slightly higher temperature for slower crystal growth.
Presence of Soluble Impurities Impurities can sometimes inhibit crystal formation. If other methods fail, consider further purification of the starting material.

Experimental Workflow for Inducing Crystallization:

G start No Crystals Form on Cooling scratch Scratch Inner Surface of Flask start->scratch seed Add Seed Crystal scratch->seed if no success shock_cool Briefly Cool in Ice Bath seed->shock_cool if no success success Crystals Form shock_cool->success fail Still No Crystals shock_cool->fail if no success concentrate Evaporate Excess Solvent fail->concentrate

Caption: Workflow for inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A good starting solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature for this compound and related compounds like benzoic acid, the following solvents can be considered:

  • Methanol: A documented solvent for the crystallization of this specific compound.[1]

  • Ethanol/Water mixture: Benzoic acid has good solubility in hot ethanol and poor solubility in cold water, making this a common and effective co-solvent system.

  • Acetone/Water mixture: Similar to the ethanol/water system.

  • Ethyl Acetate/Heptane mixture: A less polar option that can be effective.

Q2: How can I control the crystal size and morphology?

Crystal size and shape are influenced by the rate of cooling and the solvent used.

  • For larger crystals: Slow cooling is crucial. Allow the solution to cool to room temperature on the benchtop, insulated if necessary, before further cooling in an ice bath.

  • For smaller, more uniform crystals: Faster cooling and agitation can promote the formation of smaller crystals.

  • Solvent effects: The polarity of the solvent can influence the crystal habit. Experimenting with different solvents or co-solvent ratios can alter the crystal shape.

Q3: Does this compound exhibit polymorphism?

While polymorphism is common in substituted benzoic acids, there is currently no specific published evidence confirming multiple polymorphic forms of this compound. However, researchers should be aware of this possibility. Different crystallization conditions (e.g., solvent, cooling rate) could potentially yield different polymorphs. Techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy can be used to characterize the resulting crystal form and check for polymorphism.

Q4: What is the expected melting point of pure this compound?

The reported melting point is in the range of 149-151 °C. A broad melting range can be an indication of impurities.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄[2]
Molecular Weight194.18 g/mol [2]
Melting Point149-151 °C

Table 2: General Solubility of Benzoic Acid in Various Solvents at Different Temperatures (as a proxy)

SolventTemperature (°C)Solubility ( g/100g solvent)Source
Water250.34[3]
Water1005.9
Ethanol2545.5[3]
Acetone2555.6[4]
Toluene2511.9[5]
Ethyl Acetate2535.7[6]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

This protocol is adapted from a literature method for obtaining single crystals of this compound.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If undissolved solid remains, add small portions of hot methanol until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. For optimal crystal growth, the solution can be left undisturbed for several hours to a few days.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Recrystallization from a Co-solvent System (Ethanol/Water)

This is a general protocol for benzoic acid derivatives that is applicable to this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Signaling Pathways and Logical Relationships

Relationship between Crystallization Parameters and Crystal Attributes:

G cluster_params Crystallization Parameters cluster_attribs Crystal Attributes cooling_rate Cooling Rate crystal_size Crystal Size cooling_rate->crystal_size influences solvent Solvent Choice morphology Morphology (Shape) solvent->morphology influences purity Purity solvent->purity influences polymorph Polymorph solvent->polymorph can determine impurities Impurity Level impurities->crystal_size can affect impurities->purity directly affects

Caption: Key parameters influencing final crystal attributes.

References

solubility of 3-Acetoxy-2-methylbenzoic acid in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility of 3-Acetoxy-2-methylbenzoic acid in various organic solvents. Below you will find quantitative data, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist in your laboratory work.

Solubility Data

Disclaimer: The solubility of a compound is highly specific. The data for Acetylsalicylic Acid should be used as a general reference only and not as a direct substitute for experimental determination of the solubility of this compound.

Table 1: Quantitative Solubility Data

CompoundSolventSolubility (mg/mL)Temperature (°C)Molar Solubility (M)
This compound Dimethyl Sulfoxide (DMSO)11.65[1]Not Specified~0.06 M[1]
Acetylsalicylic Acid (Aspirin)Ethanol~80[2]Not Specified~0.44 M
Acetylsalicylic Acid (Aspirin)Dimethyl Sulfoxide (DMSO)~41[2]Not Specified~0.23 M
Acetylsalicylic Acid (Aspirin)Dimethylformamide (DMF)~30[2]Not Specified~0.17 M
Acetylsalicylic Acid (Aspirin)AcetoneHigh[3][4][5]25Not Specified
Acetylsalicylic Acid (Aspirin)2-PropanolModerate[3][4]25Not Specified
Acetylsalicylic Acid (Aspirin)Propylene GlycolLow[3][4][5]25Not Specified

Note: The solubility of Acetylsalicylic Acid in acetone is consistently reported as the highest among the tested solvents.[3][4][5] Solubility generally increases with temperature for these compounds in the listed solvents.[3][4]

Experimental Protocols

The determination of thermodynamic (equilibrium) solubility is crucial for consistent and reliable results. The Shake-Flask method is widely regarded as the "gold standard" for this purpose.[6][7]

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[6]

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically takes 24-72 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to rest for a period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:

    • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., PTFE) to remove any undissolved particles.

    • Centrifugation: Centrifuge the vial at high speed to pellet the excess solid and then carefully collect the supernatant.

  • Sample Preparation for Analysis: Dilute the clear, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the original solubility of the compound in the solvent, taking into account the dilution factor.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow excess solid to settle shake->settle separation_choice Filter or Centrifuge supernatant settle->separation_choice dilute Dilute saturated solution separation_choice->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining thermodynamic solubility using the Shake-Flask method.

Troubleshooting Guide & FAQs

Q1: My solubility results for the same compound and solvent are inconsistent between experiments. What could be the cause?

A: Inconsistent results can arise from several factors:

  • Insufficient Equilibration Time: Ensure you are allowing enough time for the solution to become fully saturated. Confirm this by measuring the concentration at multiple time points until it remains constant.

  • Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.

  • Inconsistent Phase Separation: Ensure complete removal of all undissolved solid particles before analysis. Incomplete removal will lead to artificially high solubility values.

  • Compound Purity and Form: Variations in the purity, salt form, or polymorphic form of your compound can significantly affect its solubility.

Q2: The compound dissolves completely, but a precipitate forms after a few hours or overnight. Why is this happening?

A: This often indicates the formation of a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute precipitates out to reach its true equilibrium solubility. This can be more common if the dissolution process was aided by heating. To determine the thermodynamic solubility, it is crucial to allow the solution to equilibrate for an extended period with excess solid present.

Q3: I am using a stock solution in DMSO and diluting it into another organic solvent, but I see a precipitate. Is this my solubility limit?

A: Not necessarily. This is a method for determining kinetic solubility, not thermodynamic solubility. When a DMSO stock is diluted into a solvent where the compound is less soluble (an anti-solvent), it can cause the compound to precipitate out. This kinetic solubility value can be useful for high-throughput screening but may overestimate the true equilibrium solubility.[6]

Q4: How does the pH of the solvent system affect the solubility of an acidic compound like this compound?

A: For acidic compounds, solubility is highly pH-dependent. In non-aqueous organic solvents, the concept of pH is not as straightforward as in aqueous solutions. However, the presence of basic or acidic impurities in the solvent can affect the ionization state of the compound and thus its solubility. For aqueous or mixed aqueous-organic systems, increasing the pH above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble salt. Conversely, in acidic conditions, the compound will remain in its less soluble, neutral form.[8]

Q5: What is the best way to analyze the concentration of my compound in the saturated solution?

A: High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its specificity and sensitivity, allowing for accurate quantification even in the presence of impurities. UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[9]

References

stability and degradation of 3-Acetoxy-2-methylbenzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 3-Acetoxy-2-methylbenzoic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound?

A1: this compound is structurally similar to aspirin (acetylsalicylic acid) and is expected to undergo hydrolysis of the ester linkage as its primary degradation pathway. This reaction will yield 3-hydroxy-2-methylbenzoic acid and acetic acid. This hydrolysis can be catalyzed by acids, bases, or enzymes.

Q2: What are the typical experimental conditions for conducting forced degradation studies on this compound?

A2: Forced degradation studies are crucial to understanding the intrinsic stability of a molecule. Based on guidelines from the International Council for Harmonisation (ICH) and studies on analogous compounds like aspirin, the following conditions are recommended[1][2][3][4]:

  • Acidic Hydrolysis: 0.1 N HCl at 80°C for several hours.

  • Basic Hydrolysis: 0.1 N NaOH at 80°C for several hours.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures for a set period.

  • Thermal Degradation: Exposure to dry heat, for example at 105°C for 6 hours[4].

  • Photolytic Degradation: Exposure to UV light for an extended period, such as 7 days[4].

Q3: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for separating and quantifying this compound from its potential degradation products[1][2]. A stability-indicating method should be developed and validated to ensure that the analytical peaks of the parent compound and its degradants are well-resolved. Key components of an HPLC method include:

  • Column: A C18 column is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of an acid like acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used[1][5].

  • Detection: UV detection is suitable for this compound due to the presence of a chromophore. The optimal wavelength should be determined by scanning the UV spectrum of the compound[6].

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in solution at room temperature.

  • Possible Cause: The solvent may not be appropriate, or the pH of the solution may be promoting hydrolysis. Like aspirin, this compound is susceptible to hydrolysis in the presence of moisture, and this process is accelerated at non-neutral pH[7].

  • Troubleshooting Steps:

    • Solvent Selection: Prepare stock solutions in a dry, aprotic solvent like acetonitrile or DMSO. For aqueous working solutions, prepare them fresh before use.

    • pH Control: If an aqueous solution is necessary, buffer it to a slightly acidic pH (e.g., pH 4-5) to minimize hydrolysis.

    • Temperature: Store stock and working solutions at low temperatures (e.g., 2-8°C) to slow down the degradation rate.

Issue 2: Inconsistent results in forced degradation studies.

  • Possible Cause: This could be due to variations in experimental conditions or issues with the analytical method.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that the temperature, concentration of stressor (acid, base, oxidant), and exposure time are consistent across all experiments.

    • Method Validation: Verify that your analytical method is robust. Perform a system suitability test before each run to check for consistency in retention time, peak area, and other parameters.

    • Control Samples: Always include a control sample (the compound in the same solvent but without the stressor) to account for any degradation that may occur under ambient conditions during the experiment.

Issue 3: Appearance of unexpected peaks in the chromatogram during stability testing.

  • Possible Cause: These could be secondary degradation products, impurities from the starting material, or interactions with excipients if working with a formulation.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the main peak and the unexpected peaks.

    • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks. This will help in elucidating their structures.

    • Blank Injections: Inject a blank (solvent without the compound) to ensure that the peaks are not originating from the solvent or the HPLC system itself.

Data Presentation

Quantitative data from stability and forced degradation studies should be summarized in a clear and organized manner. Below are example tables for presenting such data.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundMajor Degradation Product(s)
0.1 N HCl (80°C, 3h)Data to be filled by user3-hydroxy-2-methylbenzoic acid
0.1 N NaOH (80°C, 3h)Data to be filled by user3-hydroxy-2-methylbenzoic acid
30% H₂O₂ (RT, 24h)Data to be filled by userTo be identified
Thermal (105°C, 6h)Data to be filled by user3-hydroxy-2-methylbenzoic acid
Photolytic (UV, 7d)Data to be filled by userTo be identified

Table 2: Stability of this compound Solution at Different pH and Temperatures

pH of SolutionTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
4.04Data to be filled by userData to be filled by userData to be filled by user
4.025Data to be filled by userData to be filled by userData to be filled by user
7.04Data to be filled by userData to be filled by userData to be filled by user
7.025Data to be filled by userData to be filled by userData to be filled by user
9.04Data to be filled by userData to be filled by userData to be filled by user
9.025Data to be filled by userData to be filled by userData to be filled by user

Experimental Protocols

A detailed experimental protocol for a forced degradation study is provided below. This can be adapted based on specific laboratory capabilities and the nature of the sample.

Protocol: Forced Degradation by Acid Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N and the desired drug concentration.

    • Dilute to the final volume with the appropriate solvent if necessary.

  • Control Sample Preparation: Prepare a control sample by adding an equal volume of purified water instead of 0.2 N HCl.

  • Incubation: Place both the stress and control samples in a water bath set at 80°C for a predetermined time (e.g., 3 hours).

  • Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the stress sample with an appropriate volume of 0.1 N NaOH. Dilute both the stress and control samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage degradation by comparing the peak area of this compound in the stressed sample to that in the control sample. Identify and quantify any degradation products.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of This compound Stress_Sample Stress Sample (with stressor) Stock->Stress_Sample Control_Sample Control Sample (without stressor) Stock->Control_Sample Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic HPLC HPLC Analysis Control_Sample->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation study.

G A This compound B 3-hydroxy-2-methylbenzoic acid + Acetic acid A->B Hydrolysis (Acid, Base, or Enzymatic)

Caption: Primary degradation pathway of this compound.

G Start Inconsistent Results? Check_Protocol Standardize Experimental Protocol Start->Check_Protocol Yes Validate_Method Validate Analytical Method Check_Protocol->Validate_Method Use_Controls Include Control Samples Validate_Method->Use_Controls Consistent_Results Consistent Results Use_Controls->Consistent_Results

Caption: Troubleshooting logic for inconsistent experimental results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetoxy-2-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, handling, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by the presence of moisture, as well as acidic or alkaline conditions, and is accelerated by elevated temperatures. The hydrolysis products are 3-hydroxy-2-methylbenzoic acid and acetic acid. Due to this susceptibility, it is crucial to handle and store the compound in a dry environment.

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a white to off-white crystalline powder. Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₄--INVALID-LINK--
Molecular Weight194.18 g/mol --INVALID-LINK--
Melting Point149-151 °C--INVALID-LINK--
Purity (Commercial)≥95% to >98% (by HPLC)--INVALID-LINK--, --INVALID-LINK--

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored at room temperature in a tightly sealed container, preferably in a desiccator or under an inert atmosphere to protect it from moisture. For long-term storage, refrigeration in a moisture-proof container is recommended.

Troubleshooting Guides

This section is divided into common experimental stages where issues may arise.

Synthesis and Purification

Q1: My synthesis of 3-hydroxy-2-methylbenzoic acid (the precursor to this compound) via a Grignard reaction resulted in a low yield. What are the possible causes and solutions?

A1: Low yields in Grignard reactions for the synthesis of benzoic acid derivatives are common and can be attributed to several factors.

Troubleshooting Low Yield in Grignard Reaction

Start Low Yield in Grignard Synthesis Moisture Moisture Contamination Start->Moisture Cause SideReaction Side Reactions (e.g., Wurtz Coupling) Start->SideReaction Cause IncompleteReaction Incomplete Reaction Start->IncompleteReaction Cause Sol_Moisture Solution: - Flame-dry glassware - Use anhydrous solvents - Work under inert atmosphere Moisture->Sol_Moisture Sol_SideReaction Solution: - Slow addition of alkyl halide - Maintain moderate temperature SideReaction->Sol_SideReaction Sol_IncompleteReaction Solution: - Activate magnesium (e.g., with iodine) - Ensure proper stirring IncompleteReaction->Sol_IncompleteReaction Outcome Improved Yield Sol_Moisture->Outcome Sol_SideReaction->Outcome Sol_IncompleteReaction->Outcome

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

A primary cause of low yield is the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Side reactions, such as the formation of biphenyl byproducts, can be minimized by the slow addition of the aryl halide to the magnesium turnings and by maintaining a gentle reflux to avoid excessive heat. Incomplete formation of the Grignard reagent can be addressed by activating the magnesium with a small crystal of iodine and ensuring efficient stirring.

Q2: I am having difficulty purifying this compound by recrystallization. What is a suitable solvent system?

A2: Choosing the right recrystallization solvent is critical for effective purification. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For benzoic acid derivatives, a common approach is to use a solvent pair.

Solvent SystemRationale
Toluene/HexaneThis compound has good solubility in hot toluene and poor solubility in hexane. Dissolve the crude product in a minimal amount of hot toluene and then slowly add hexane until the solution becomes turbid. Allow to cool slowly for crystal formation.
Ethanol/WaterSimilar to the toluene/hexane system, dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Cool slowly.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., toluene or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot filtrate, slowly add a "poor" solvent (e.g., hexane or water) in which the compound is insoluble, until the solution becomes slightly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Handling and Storage

Q1: I suspect my sample of this compound has degraded. How can I confirm this?

A1: Degradation, primarily through hydrolysis, can be detected by several methods.

Workflow for Detecting Degradation

Start Suspected Degradation TLC Thin-Layer Chromatography (TLC) Start->TLC MeltingPoint Melting Point Analysis Start->MeltingPoint NMR ¹H NMR Spectroscopy Start->NMR HPLC HPLC Analysis Start->HPLC TLC_Result Observation: Appearance of a more polar spot (3-hydroxy-2-methylbenzoic acid) TLC->TLC_Result MP_Result Observation: Broadened and depressed melting point range MeltingPoint->MP_Result NMR_Result Observation: Appearance of new peaks corresponding to the hydrolyzed product NMR->NMR_Result HPLC_Result Observation: Appearance of a new peak with a different retention time HPLC->HPLC_Result

Caption: Methods for detecting degradation of this compound.

  • Melting Point: A pure sample will have a sharp melting point (around 149-151 °C). A degraded sample will exhibit a broadened and depressed melting point range.

  • Thin-Layer Chromatography (TLC): Spot the sample on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The hydrolyzed product, 3-hydroxy-2-methylbenzoic acid, is more polar and will have a lower Rf value than the starting material.

  • ¹H NMR Spectroscopy: The presence of 3-hydroxy-2-methylbenzoic acid will be indicated by the appearance of a new set of aromatic peaks and the disappearance of the acetyl methyl singlet.

  • HPLC: An HPLC analysis will show a new peak corresponding to the more polar hydrolysis product.

Analytical and Biological Assays

Q1: I am observing extraneous peaks in my ¹H NMR spectrum of this compound. What could they be?

A1: Besides the degradation product, extraneous peaks in an NMR spectrum often arise from residual solvents used during synthesis and purification.

Common NMR Solvent Impurities in CDCl₃

Solvent¹H Chemical Shift (ppm)Multiplicity
Acetone2.17singlet
Dichloromethane5.30singlet
Diethyl ether1.21 (t), 3.48 (q)triplet, quartet
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)triplet, singlet, quartet
Hexane0.88, 1.26multiplet
Toluene2.36 (s), 7.17-7.29 (m)singlet, multiplet
Water1.56singlet (broad)

Data adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.

Q2: My compound is showing poor solubility in aqueous buffers for biological assays. How can I improve this?

A2: this compound has limited solubility in water. To prepare stock solutions for biological assays, it is recommended to first dissolve the compound in a water-miscible organic solvent.

Signaling Pathway for Improving Solubility

Start Poor Aqueous Solubility DMSO Dissolve in DMSO or Ethanol Start->DMSO Initial Step StockSolution Prepare Concentrated Stock Solution DMSO->StockSolution Dilution Dilute Stock Solution into Aqueous Buffer StockSolution->Dilution Working Solution Preparation FinalConcentration Achieve Desired Final Concentration Dilution->FinalConcentration

Caption: Workflow for preparing aqueous solutions of this compound.

First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay buffer to reach the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.

Q3: Could this compound or its degradation product interfere with my biochemical assay?

A3: Yes, interference is possible. The compound itself, being a carboxylic acid, could alter the pH of an unbuffered or weakly buffered solution. The hydrolysis product, 3-hydroxy-2-methylbenzoic acid, is a phenolic compound and could potentially interfere with assays that are sensitive to phenols, such as those involving colorimetric detection with reagents that react with phenols. It is advisable to run appropriate controls, including the vehicle (solvent) and the potential degradation product, to assess any non-specific effects on your assay.

Technical Support Center: Scaling Up the Synthesis of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 3-Acetoxy-2-methylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction: Insufficient reaction time, inadequate mixing, or suboptimal temperature.- Optimize reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the point of maximum conversion. - Improve mixing: In larger reactors, ensure efficient agitation to maintain a homogeneous reaction mixture. Consider the use of baffles or different impeller designs. - Temperature control: Maintain the optimal reaction temperature. For exothermic reactions, ensure the cooling system can handle the heat load at a larger scale.
Hydrolysis of the product: Presence of water in the reactants or solvent, or during workup.- Use anhydrous conditions: Ensure all reactants and solvents are dry. - Minimize water during workup: Use cold, saturated sodium bicarbonate solutions for washing and work quickly to reduce contact time with aqueous layers.[1]
Side reactions: Formation of byproducts such as the anhydride of this compound or polymeric materials.- Control temperature: Avoid excessive temperatures which can promote side reactions. - Optimize stoichiometry: Use a slight excess of the acetylating agent to drive the reaction to completion, but avoid a large excess which can lead to purification difficulties.
Product Purity Issues Presence of starting material (3-hydroxy-2-methylbenzoic acid): Incomplete acetylation.- Increase reaction time or temperature slightly. - Ensure sufficient amount of acetylating agent and catalyst.
Presence of acetic anhydride: Incomplete quenching during workup.- Add water or a dilute base to the reaction mixture after completion to hydrolyze any remaining acetic anhydride. Be cautious as this reaction is exothermic.
Discoloration of the final product: Formation of colored impurities due to oxidation or side reactions.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). [2] - Consider treatment with activated carbon during recrystallization to remove colored impurities.
Difficulties with Product Isolation/Crystallization Oiling out instead of crystallization: The product separates as a liquid instead of a solid during cooling.- Ensure the cooling process is slow to allow for proper crystal lattice formation. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - Adjust the solvent system for recrystallization. You may have used too much of a solvent in which the compound is highly soluble.[2]
Fine powder that is difficult to filter: Rapid crystallization leading to small particle size.- Allow the solution to cool slowly and undisturbed. - Consider a different recrystallization solvent system.
Scale-Up Specific Challenges Poor heat transfer: Overheating in the center of the reactor or slow heating.- Use a reactor with a jacket and an efficient heat transfer fluid. - Ensure good agitation to promote heat distribution. - For highly exothermic reactions, consider adding one of the reactants portion-wise to control the rate of heat generation. [3]
Inefficient mixing: Non-homogeneous reaction mixture leading to localized areas of high or low reactant concentration.- Select an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture. - The use of baffles can improve mixing efficiency. [4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: A common and scalable method is the acetylation of 3-hydroxy-2-methylbenzoic acid using acetic anhydride with an acid catalyst, such as sulfuric acid or phosphoric acid. This method is analogous to the industrial synthesis of aspirin.[5][6]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (3-hydroxy-2-methylbenzoic acid) and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Acetic anhydride is corrosive and reacts exothermically with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. When quenching the reaction with water, be prepared for a significant release of heat.

Q4: What is the "ortho effect" and how might it influence this synthesis?

A4: The "ortho effect" refers to the unique influence of a substituent at the ortho position of a benzoic acid. In this case, the methyl group at the 2-position can sterically hinder the carboxylic acid group. This can potentially affect the rate of reaction and the ease of purification. The steric hindrance might lead to incomplete reactions if conditions are not optimized.[7][8][9]

Q5: What is a suitable solvent for recrystallizing this compound?

A5: A common technique for purifying acidic organic compounds is recrystallization. For this compound, a mixed solvent system like ethanol and water is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals should form.[2] Other solvent systems such as ethyl acetate/hexanes can also be explored.

Experimental Protocols

Synthesis of this compound (Scaled-Up)

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 3-hydroxy-2-methylbenzoic acid.

  • Reagent Addition: Under stirring, slowly add acetic anhydride. A slight molar excess of acetic anhydride is typically used.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and maintain it for a set period.[5] Monitor the reaction progress.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture. Cautiously add water to the cooled mixture to hydrolyze the excess acetic anhydride. This step is exothermic and should be done with care.

  • Crystallization: Further cool the mixture in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Drying: Dry the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Acetylation

ParameterValueReference
Reactant Ratio (Hydroxybenzoic acid: Acetic anhydride)1 : 1.2-1.5 (molar ratio)General Practice
CatalystSulfuric Acid or Phosphoric Acid[5]
Reaction Temperature70 - 90 °C[5]
Reaction Time1 - 4 hours (monitor for completion)General Practice
Typical Yield (Crude)85 - 95%[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Start: 3-hydroxy-2-methylbenzoic acid reactants Add Acetic Anhydride & Catalyst start->reactants reaction Heat and Stir (70-90°C) reactants->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring cooling Cool Reaction Mixture monitoring->cooling quenching Quench with Water cooling->quenching crystallization Induce Crystallization (Ice Bath) quenching->crystallization filtration Vacuum Filtration crystallization->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization purified_filtration Vacuum Filtration recrystallization->purified_filtration drying Drying purified_filtration->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_products Products reactant1 3-hydroxy-2-methylbenzoic acid intermediate Protonated Intermediate reactant1->intermediate reactant2 Acetic Anhydride reactant2->intermediate catalyst Acid Catalyst (H₂SO₄ or H₃PO₄) catalyst->intermediate product1 This compound intermediate->product1 product2 Acetic Acid intermediate->product2

References

Technical Support Center: Synthesis of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-acetoxy-2-methylbenzoic acid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete acetylation of the starting material, 3-hydroxy-2-methylbenzoic acid. 2. Hydrolysis of the product back to the starting material during workup or purification. 3. Loss of product during recrystallization.1. Ensure the use of a slight excess of acetic anhydride. Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature to drive the reaction to completion. 2. Avoid prolonged exposure to highly acidic or basic conditions during the workup. Use ice-cold water for washing the precipitate to minimize solubility losses and hydrolysis.[1] 3. Use a minimal amount of hot solvent for recrystallization. Ensure the solution is fully saturated before cooling. Cool the solution slowly to maximize crystal formation.
Product is Impure (Presence of Starting Material) 1. Incomplete reaction. 2. Inefficient purification.1. See "Low Product Yield" solutions. 2. Recrystallize the crude product from a suitable solvent such as methanol or an ethanol-water mixture.[2][3] Perform an acid-base extraction to remove the more acidic starting material.
Product "Oils Out" Instead of Crystallizing During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is supersaturated with impurities.1. Choose a solvent or solvent mixture with a lower boiling point. 2. Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities before recrystallization.
Product Decomposes During Purification 1. Overheating during recrystallization.1. Avoid excessive heating of the solution during recrystallization. Use a water bath for controlled heating.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

The most common "side reaction" is an incomplete reaction, resulting in the presence of the starting material, 3-hydroxy-2-methylbenzoic acid, in the final product. Another potential side reaction is the hydrolysis of the ester group of the product back to the carboxylic acid and acetic acid, particularly in the presence of water and acid or base catalysts.

Q2: How can I minimize the hydrolysis of my product?

To minimize hydrolysis, it is crucial to work in anhydrous conditions as much as possible during the reaction. During the workup, use cold water to wash the product and avoid prolonged contact with acidic or basic aqueous solutions.

Q3: What is the expected yield for this synthesis?

With an optimized protocol, yields of this compound can be quite high. Reported yields are in the range of 90.0% to 93.7%.[1]

Q4: How can I confirm the purity of my final product?

The purity of this compound can be assessed by several methods:

  • Melting Point: A sharp melting point close to the literature value (149-151 °C) indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. The starting material can be spotted in a separate lane for comparison.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify impurities.

Q5: What is a suitable solvent for the recrystallization of this compound?

Methanol has been reported as a suitable solvent for the recrystallization of this compound.[2] An ethanol-water mixture is also a common choice for similar compounds.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • 3-hydroxy-2-methylbenzoic acid (0.40 mol)

  • 2N Sodium hydroxide solution (1.00 mol)

  • Acetic anhydride (0.60 mol)

  • 37% Hydrochloric acid

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid in 500 ml of 2N sodium hydroxide solution with stirring.

  • Cool the resulting solution to 5 °C in an ice bath.

  • Slowly add 61.3 g (0.60 mol) of acetic anhydride to the cooled solution, ensuring the temperature does not exceed 8 °C.

  • After the addition is complete, acidify the reaction mixture with 88 ml of 37% hydrochloric acid.

  • A white precipitate of this compound will form.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid three times with 50 ml of ice-cold water.

  • Dry the product in a vacuum oven.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol (or ethanol and deionized water)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol (or hot ethanol).[2][3]

  • If using an ethanol-water mixture, add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals.

Data Presentation

Parameter Value Reference
Reported Yield 90.0% - 93.7%[1]
Melting Point 149-151 °C
Purity (Commercial) >97%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification dissolution Dissolve 3-hydroxy-2- methylbenzoic acid in NaOH(aq) cooling1 Cool to 5 °C dissolution->cooling1 acetylation Add Acetic Anhydride (T < 8 °C) cooling1->acetylation acidification Acidify with HCl acetylation->acidification precipitation Precipitation of Product acidification->precipitation filtration1 Vacuum Filtration precipitation->filtration1 washing Wash with Ice-Cold Water filtration1->washing drying1 Dry Crude Product washing->drying1 recrystallization Recrystallization (e.g., from Methanol) drying1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying2 Dry Pure Product filtration2->drying2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Check for Incomplete Reaction start->check_reaction check_hydrolysis Check for Product Hydrolysis start->check_hydrolysis check_purification Review Purification Technique start->check_purification incomplete_solution Increase reaction time or use excess acetic anhydride. check_reaction->incomplete_solution hydrolysis_solution Use cold water for washing and avoid prolonged contact with acid/base. check_hydrolysis->hydrolysis_solution purification_solution Optimize recrystallization solvent and procedure. Consider acid-base extraction. check_purification->purification_solution

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of 3-Acetoxy-2-methylbenzoic Acid and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-characterized biological activities of Aspirin (acetylsalicylic acid) and the putative activities of its structural analog, 3-Acetoxy-2-methylbenzoic acid. Aspirin is a cornerstone non-steroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use.[1] Its analog, this compound, differs by a single methyl group on the benzene ring.[2][3]

Due to a scarcity of publicly available biological data for this compound, this document frames a comparative analysis based on its structural similarity to aspirin.[4] It outlines the established mechanisms and quantitative performance of aspirin and provides the necessary experimental protocols for a direct, empirical comparison of the two compounds.

Physicochemical Properties: A Foundational Comparison

The addition of a methyl group to the aspirin scaffold results in slight modifications to the molecule's fundamental properties, which may influence its pharmacokinetic and pharmacodynamic behavior.

PropertyThis compoundAspirin (Acetylsalicylic Acid)
Molecular Formula C₁₀H₁₀O₄[2]C₉H₈O₄[5]
Molecular Weight 194.18 g/mol [2]180.16 g/mol [5]
IUPAC Name 3-acetyloxy-2-methylbenzoic acid[2]2-(acetyloxy)benzoic acid[5]
CAS Number 168899-58-9[2]50-78-2[5]

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Aspirin's therapeutic effects, including its anti-inflammatory, analgesic, antipyretic, and antiplatelet activities, are primarily attributed to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6][7] These enzymes catalyze the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain, inflammation, and platelet aggregation.[8][9]

Aspirin acts as an acetylating agent, covalently bonding to a serine residue within the active site of the COX enzymes.[6][9] This irreversible action, particularly on COX-1 in platelets, distinguishes it from many other NSAIDs that are reversible inhibitors.[6][8]

The introduction of a methyl group at the 2-position in this compound could theoretically alter its interaction with the COX active site. This substitution may introduce steric hindrance or modify the electronic properties of the molecule, potentially affecting its binding affinity, inhibitory potency, and selectivity between the COX-1 and COX-2 isoforms. However, without direct experimental data, this remains a hypothesis.

COX_Pathway_Inhibition cluster_invisible membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox COX-1 & COX-2 aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 catalyzes pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostanoids Prostaglandins (PGE₂, PGI₂) Thromboxane (TXA₂) pgh2->prostanoids isomerases effects Inflammation Pain Fever Platelet Aggregation prostanoids->effects mediate aspirin Aspirin or This compound aspirin->cox Irreversibly Inhibits (Acetylation) Workflow cluster_invitro cluster_invivo start Compound Synthesis & Characterization invitro In Vitro Screening start->invitro cox_assay COX-1 / COX-2 Inhibition Assay (IC₅₀) invitro->cox_assay platelet_assay Antiplatelet Aggregation Assay invitro->platelet_assay invivo In Vivo Validation cox_assay->invivo platelet_assay->invivo inflammation_model Anti-inflammatory Model (Carrageenan Paw Edema) invivo->inflammation_model analgesic_model Analgesic Model (Acetic Acid Writhing) invivo->analgesic_model data_analysis Data Analysis & Comparative Assessment inflammation_model->data_analysis analgesic_model->data_analysis

References

A Comparative Analysis of the Anti-inflammatory Potential of 3-Acetoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), aspirin (2-acetoxybenzoic acid) has long been a cornerstone. Its therapeutic effects are primarily attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This guide provides a comparative validation of the potential anti-inflammatory effects of a structural isomer, 3-Acetoxy-2-methylbenzoic acid, against aspirin and its other positional isomers. Due to the limited direct experimental data on this compound, this comparison is based on established knowledge of aspirin's mechanisms and data from related isomers, offering a predictive validation framework.

Performance Comparison

Table 1: Comparative In Vitro COX Inhibition

CompoundTargetIC50 (µM)Data Source
This compound COX-1Data Not Available-
COX-2Data Not Available-
2-Acetoxybenzoic acid (Aspirin) COX-1~170[2]
COX-2~370[2]
3-Acetoxybenzoic acid (m-ASA) COX-1Data Not Available-
COX-2Data Not Available-
4-Acetoxybenzoic acid (p-ASA) COX-1Data Not Available-
COX-2Data Not Available-

Note: Studies on positional isomers of aspirin have shown comparable potency in inhibiting colon cancer cell growth, which is linked to COX inhibition, suggesting that meta- and para-isomers of aspirin may also exhibit anti-inflammatory properties.[2] The addition of a methyl group in this compound could sterically influence its binding to the COX active site, potentially altering its inhibitory potency and selectivity.

Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDosePaw Edema Inhibition (%)Data Source
This compound Not TestedData Not Available-
Aspirin 25-300 mg/kg52.7 - 70.3[4]
Indomethacin (Reference) 10-100 mg/kg62.7 - 73.5[4]

Signaling Pathways in Inflammation

The anti-inflammatory effects of aspirin and its analogs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. However, the nuclear factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation that can be modulated by NSAIDs.

Cyclooxygenase (COX) Pathway

The COX pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators.[5][6][7] Aspirin irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2, blocking their enzymatic activity.[1]

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs Aspirin / this compound NSAIDs->COX

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9][10] Some studies suggest that salicylates, the primary metabolites of aspirin, can inhibit the activation of NF-κB.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB releases IkB_p p-IκB Proteasome Proteasome Degradation IkB_p->Proteasome Salicylates Salicylates Salicylates->IKK DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: The NF-κB signaling pathway and the potential inhibitory site of salicylates.

Experimental Protocols

To rigorously validate the anti-inflammatory effects of this compound, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (this compound) at various concentrations.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to PGE2, is measured. This can be done using various methods, including colorimetric or fluorometric assays that detect the peroxidase activity of COX, or by quantifying PGE2 levels using an ELISA kit.[12][13][14][15]

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated and compared to a reference compound like aspirin.

a compound Test Compound (e.g., this compound) incubation1 Incubation compound->incubation1 enzyme COX-1 or COX-2 Enzyme enzyme->incubation1 reaction Enzymatic Reaction incubation1->reaction substrate Arachidonic Acid (Substrate) substrate->reaction detection Detection of Prostaglandin Production reaction->detection ic50 IC50 Calculation detection->ic50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Rodents (typically rats or mice) are administered the test compound orally or via intraperitoneal injection at various doses.

  • After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws to induce localized inflammation and edema.[16][17][18][19]

  • The volume of the paw is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

  • The percentage of inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

In Vitro LPS-Induced Cytokine Release in Immune Cells

This assay evaluates the effect of the compound on the production of pro-inflammatory cytokines by immune cells.

Methodology:

  • Immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), are cultured in vitro.

  • The cells are pre-treated with various concentrations of the test compound.

  • Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[20][21][22][23]

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, its structural similarity to aspirin provides a strong rationale for its investigation as a potential NSAID. The provided experimental protocols offer a clear framework for the systematic validation of its efficacy. Comparative studies with aspirin and its other isomers will be crucial to elucidate the structure-activity relationship and to determine if the specific placement of the acetoxy and methyl groups confers any advantages in terms of potency, selectivity, or safety profile. Further research into this compound could lead to the development of novel anti-inflammatory agents.

References

A Comparative Analysis of 3-Acetoxy-2-methylbenzoic Acid and Its Structural Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-Acetoxy-2-methylbenzoic acid and its key structural analogs, including the widely recognized aspirin (2-Acetoxybenzoic acid). While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing data for its analogs to offer insights into its potential pharmacological profile. The information presented herein is intended to support further research and development.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of this compound with its parent compound, salicylic acid, and its most famous analog, aspirin.

PropertyThis compoundAspirin (2-Acetoxybenzoic Acid)Salicylic Acid
Molecular Formula C₁₀H₁₀O₄[1]C₉H₈O₄[2]C₇H₆O₃
Molecular Weight 194.18 g/mol [1][3]180.16 g/mol [2]138.12 g/mol
Melting Point 149-151 °C[4]135 °C[2]158-161 °C
CAS Number 168899-58-9[3][4]50-78-2[2]69-72-7
Appearance White to almost white powder or crystal[4]Colorless to white crystals or powderWhite crystalline powder
LogP 1.61852[3]1.192.26

Comparative Biological Activity and Mechanism of Action

Aspirin and its analogs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is induced during inflammation.[5]

This compound is described as an antibacterial agent and an inhibitor of enoyl acyl carrier protein reductase (ENR) in bacteria.[8] It is also suggested to be a competitive inhibitor of HIV-1 reverse transcriptase.[8]

Anti-inflammatory Activity

The anti-inflammatory potential of salicylic acid derivatives is a key area of investigation. While quantitative data for this compound is lacking, studies on other analogs provide a framework for comparison. For instance, a study on positional isomers of aspirin showed that meta- and para-aspirin produced a significantly lower gastric ulcer index compared to ortho-aspirin (aspirin), suggesting a better safety profile.[6]

Anti-platelet Activity

Aspirin's anti-platelet effect, crucial for its cardiovascular benefits, is due to the irreversible acetylation of COX-1 in platelets, leading to reduced thromboxane A2 synthesis.[9][10] The anti-aggregatory effect of aspirin can be inhibited in vitro by high concentrations of salicylic acid.[11] Studies on other O-acyl derivatives of salicylic acid have shown that their anti-platelet activities are generally lower than that of aspirin itself.[9][12]

Experimental Protocols

For researchers planning to conduct comparative studies, the following are detailed methodologies for key experiments.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Stopping solution (e.g., HCl)

  • ELISA kit for prostaglandin E2 (PGE2) detection or LC-MS/MS equipment

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding the stopping solution.

  • Measure the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

Materials:

  • Platelet-rich plasma (PRP) from healthy donors

  • Platelet aggregation agonist (e.g., ADP, collagen, arachidonic acid)

  • Test compounds

  • Saline solution

  • Platelet aggregometer

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-incubate the PRP with the test compound or vehicle control at 37°C.

  • Add the platelet aggregation agonist to initiate aggregation.

  • Monitor the change in light transmission through the PRP suspension using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.

  • Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound.

Visualizing Molecular Interactions and Experimental Processes

To aid in the conceptualization of the underlying mechanisms and experimental designs, the following diagrams are provided.

Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation Salicylic_Acid_Derivatives This compound & Analogs Salicylic_Acid_Derivatives->COX_Enzymes Inhibition

Figure 1: Inhibition of the Cyclooxygenase Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay Analgesic_Model Analgesic Activity Model (e.g., Writhing Test) COX_Assay->Analgesic_Model Data_Analysis Data Analysis & Comparative Evaluation COX_Assay->Data_Analysis Platelet_Assay Platelet Aggregation Assay Platelet_Assay->Analgesic_Model Platelet_Assay->Data_Analysis HRBC_Assay HRBC Membrane Stabilization HRBC_Assay->Analgesic_Model HRBC_Assay->Data_Analysis Anti_inflammatory_Model Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) Analgesic_Model->Anti_inflammatory_Model Analgesic_Model->Data_Analysis GI_Toxicity Gastrointestinal Toxicity Assessment Anti_inflammatory_Model->GI_Toxicity Anti_inflammatory_Model->Data_Analysis GI_Toxicity->Data_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->COX_Assay Compound_Synthesis->Platelet_Assay Compound_Synthesis->HRBC_Assay

Figure 2: Workflow for Comparative Analysis.

Conclusion

This compound, as a structural analog of aspirin, holds potential for exhibiting interesting pharmacological activities. Based on the available data for its isomers, it is plausible that it possesses anti-inflammatory and COX-inhibitory properties. However, a significant data gap exists regarding its specific biological effects and potency. The provided experimental protocols and comparative data on its analogs offer a solid foundation for researchers to undertake a thorough investigation of this compound. Future studies should focus on direct, head-to-head comparisons with aspirin and other relevant analogs to elucidate its therapeutic potential and safety profile.

References

In Vitro Efficacy of 3-Acetoxy-2-methylbenzoic Acid: A Methodological Comparison with Standard NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the in vitro evaluation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Note to the reader: As of the latest literature review, specific in vitro efficacy data for 3-Acetoxy-2-methylbenzoic acid as a non-steroidal anti-inflammatory drug (NSAID) is not publicly available. This guide, therefore, outlines the established experimental framework used to evaluate and compare the in vitro efficacy of novel compounds against well-characterized NSAIDs. The data presented in the tables are illustrative examples based on common findings for standard NSAIDs and do not represent experimental results for this compound.

Introduction to NSAID In Vitro Efficacy Testing

The in vitro evaluation of NSAIDs is crucial for determining their mechanism of action, potency, and selectivity, which are key indicators of their potential therapeutic efficacy and side-effect profile.[1] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

In vitro assays provide a controlled environment for the initial screening and mechanistic studies of drug candidates.[1] They are fundamental in determining a compound's direct effects on specific molecular targets and cellular pathways involved in inflammation.[1] Key parameters evaluated include the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and the impact on pro-inflammatory cytokine production in cell-based assays.

Comparative Analysis of COX Inhibition

A primary measure of an NSAID's efficacy and potential for side effects is its relative inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in most tissues and plays a role in physiological processes like protecting the gastrointestinal tract.[3] In contrast, COX-2 is typically undetectable in most tissues but is induced during inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[4]

Table 1: Illustrative In Vitro COX Inhibition Data for Standard NSAIDs

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
This compound Data not availableData not availableData not available
Aspirin1.63500.0046
Ibuprofen13350.37
Diclofenac0.90.0712.86
Celecoxib150.04375

Note: IC50 values can vary depending on the specific assay conditions.[5]

Impact on Pro-Inflammatory Cytokine Production

Beyond COX inhibition, the anti-inflammatory effects of NSAIDs can be assessed by their ability to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[6][7] These assays are typically performed using cell lines like macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1]

Table 2: Illustrative In Vitro Cytokine Inhibition Data for Standard NSAIDs

CompoundCell LineStimulantTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
This compound Data not availableData not availableData not availableData not available
IbuprofenRAW 264.7LPS45%50%
DiclofenacHuman moDCsLPS60%65%
CelecoxibHuman moDCsLPS75%80%

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[8]

Objective: To quantify the potency and selectivity of a test compound for COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.[8]

  • Substrate: Arachidonic acid serves as the natural substrate.[8]

  • Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2).[8] The amount of prostaglandin produced is quantified.

  • Detection Methods: Common detection methods include Enzyme-Linked Immunosorbent Assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS-MS) for the measurement of a stable prostaglandin product like PGE2.[3][8]

Procedure:

  • The test compound is pre-incubated with the COX enzyme at various concentrations.[8]

  • The enzymatic reaction is initiated by the addition of arachidonic acid.[8]

  • After a defined incubation period, the reaction is stopped.[8]

  • The quantity of prostaglandin produced is measured using a suitable detection method.[8]

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

  • IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Cytokine Inhibition Assay

This assay evaluates the effect of a test compound on the production of pro-inflammatory cytokines in cultured cells.

Objective: To determine the ability of a test compound to suppress the inflammatory response in a cellular context.

Methodology:

  • Cell Line: Murine macrophages (e.g., RAW 264.7) or human monocyte-derived dendritic cells (moDCs) are frequently used.[1][6]

  • Stimulant: Lipopolysaccharide (LPS) is a common inflammatory stimulus.[1]

  • Assay Principle: Cells are treated with the test compound and then stimulated to produce cytokines. The concentration of specific cytokines in the cell culture supernatant is then measured.

Procedure:

  • Cells are seeded in a multi-well plate and allowed to adhere overnight.[1]

  • The cells are pre-treated with various concentrations of the test compound.[1]

  • Following pre-treatment, the cells are stimulated with an inflammatory agent like LPS.[1]

  • After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.[1]

  • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using ELISA.[1]

  • The percentage of cytokine inhibition for each concentration of the test compound is calculated relative to the stimulated control without the compound.

Signaling Pathways and Experimental Workflows

COX_Signaling_Pathway COX Signaling Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX1_COX2

Caption: The cyclooxygenase (COX) signaling pathway.

In_Vitro_COX_Inhibition_Workflow In Vitro COX Inhibition Assay Workflow Start Start Pre_incubation Pre-incubate COX Enzyme with Test Compound Start->Pre_incubation Add_Substrate Initiate Reaction with Arachidonic Acid Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_PG Quantify Prostaglandin (e.g., PGE2) via ELISA Stop_Reaction->Quantify_PG Analyze_Data Calculate % Inhibition and Determine IC50 Quantify_PG->Analyze_Data End End Analyze_Data->End Cytokine_Inhibition_Workflow Cytokine Inhibition Assay Workflow Start Start Seed_Cells Seed Macrophages (e.g., RAW 264.7) Start->Seed_Cells Pre_treat Pre-treat with Test Compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokines (TNF-α, IL-6) via ELISA Collect_Supernatant->Measure_Cytokines Analyze_Data Calculate % Inhibition Measure_Cytokines->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Understanding Cross-Reactivity of Benzoic Acid Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoassays are a critical tool in drug development and clinical diagnostics, offering high sensitivity and specificity for the quantification of a wide range of analytes. However, a significant challenge in the application of immunoassays is the potential for cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte. This can lead to inaccurate quantification, false positives, and misinterpretation of results. 3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, shares structural similarities with common nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. Understanding its potential cross-reactivity is crucial for the development of specific assays.

This guide provides a comparative analysis of immunoassay cross-reactivity using data from well-documented analogs, details common experimental protocols for assessing cross-reactivity, and presents visualizations to clarify experimental workflows and molecular relationships.

Structural Comparison of Benzoic Acid Derivatives

The potential for cross-reactivity is directly related to structural similarity. The diagram below illustrates the structural relationships between this compound, Acetylsalicylic Acid (Aspirin), and Salicylic Acid. The core benzoic acid structure is common to all, with variations in the position and nature of substituents influencing antibody recognition.

cluster_0 This compound cluster_1 Acetylsalicylic Acid (Aspirin) cluster_2 Salicylic Acid 3A2MBA Aspirin SalicylicAcid Aspirin->SalicylicAcid Metabolism

Caption: Structural comparison of this compound, Aspirin, and Salicylic Acid.

Comparative Cross-Reactivity Data for Salicylates

The following table summarizes cross-reactivity data for salicylic acid and its structurally related compounds in two common immunoassay platforms: Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA). This data demonstrates how minor structural modifications can significantly impact antibody recognition and highlights the importance of empirical testing.[1]

CompoundStructural Modification from Salicylic AcidCross-Reactivity in FPIA (%)Cross-Reactivity in ELISA (%)
Salicylic Acid Reference Compound 100 100
Acetylsalicylic AcidAcetoxy group at C210.5<0.1
2,3-Dihydroxybenzoic AcidAdditional hydroxyl group at C35.81.2
2,5-Dihydroxybenzoic AcidAdditional hydroxyl group at C52.50.5
Salicyluric AcidGlycine conjugate at carboxyl group1.6<0.1

Data is illustrative and compiled from various sources for comparative purposes. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.

The data clearly shows that even small changes to the chemical structure of salicylic acid can dramatically alter antibody binding.[1] The ELISA kit, in this example, appears to be highly specific for salicylic acid, with minimal cross-reactivity from its precursor and metabolites.[1] This underscores the necessity of validating any immunoassay for potential cross-reactivity with all relevant structurally related compounds.[1]

Experimental Protocols

A systematic approach is required to determine the cross-reactivity of a compound in an immunoassay. The following outlines a typical experimental protocol for a competitive immunoassay.

Objective: To determine the percent cross-reactivity of this compound and other structural analogs in a given immunoassay for a target analyte (e.g., Salicylic Acid).

Materials:

  • Target analyte standard (e.g., Salicylic Acid)

  • Test compounds (e.g., this compound, Acetylsalicylic Acid)

  • Immunoassay kit (including antibody-coated plates/beads, enzyme-labeled tracer, and substrate)

  • Assay buffer

  • Microplate reader or appropriate detector

Procedure:

  • Preparation of Standard Curve: Prepare a series of dilutions of the target analyte standard in assay buffer to generate a standard curve. The concentration range should cover the expected dynamic range of the assay.

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of the test compounds in assay buffer. The concentration range should be wide enough to observe any potential inhibition.

  • Assay Performance:

    • Add the standards, controls, and test compound dilutions to the antibody-coated wells/beads.

    • Add the enzyme-labeled tracer to all wells.

    • Incubate the mixture to allow for competitive binding between the analyte/test compound and the tracer for the antibody binding sites.

    • Wash the wells/beads to remove unbound reagents.

    • Add the substrate and incubate to allow for color/signal development.

    • Stop the reaction and measure the signal using a microplate reader.

  • Data Analysis:

    • Plot the standard curve (signal vs. concentration of the target analyte).

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

The workflow for a typical cross-reactivity study is depicted in the diagram below.

A Prepare Standard Curve (Target Analyte) C Perform Competitive Immunoassay A->C B Prepare Dilutions (Test Compounds) B->C D Measure Signal C->D E Calculate IC50 for Target Analyte D->E F Calculate IC50 for Test Compounds D->F G Calculate % Cross-Reactivity E->G F->G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab1 Ab Tracer1 Tracer Ab1->Tracer1 High Signal Analyte1 Analyte Ab2 Ab Analyte2 Analyte Ab2->Analyte2 Low Signal Tracer2 Tracer

References

A Comparative Guide to Establishing the Purity of Synthesized 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative overview of analytical methods to establish the purity of 3-Acetoxy-2-methylbenzoic acid, a key intermediate in various synthetic pathways.[1] The following sections detail the experimental protocols and expected outcomes for several common analytical techniques, presenting both qualitative and quantitative data to facilitate a comprehensive purity assessment.

Primary Impurity Profile

The synthesis of this compound typically involves the acetylation of 3-hydroxy-2-methylbenzoic acid. Therefore, the primary impurity of concern is the unreacted starting material, 3-hydroxy-2-methylbenzoic acid. Other potential impurities may include residual acetic anhydride and acetic acid, though these are generally removed during workup and purification.[2][3]

Comparison of Analytical Methods for Purity Determination

A multi-faceted approach employing several analytical techniques is recommended for a robust determination of purity. The table below summarizes the key methods and their respective advantages.

Analytical Method Principle Information Provided Advantages Limitations
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point. Impurities depress and broaden the melting point range.A narrow melting point range close to the literature value indicates high purity.Simple, rapid, and inexpensive first indicator of purity.Not quantitative; insensitive to small amounts of impurities with similar melting points.
Thin-Layer Chromatography (TLC) Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.Qualitative assessment of the number of components in the sample. The retention factor (Rf) is characteristic of a compound.Fast, low-cost, and requires minimal sample. Good for monitoring reaction progress and detecting the presence of starting material.Not quantitative without densitometry; Rf values can be variable.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at specific frequencies.Provides information about the functional groups present in the molecule. The presence of the starting material can be detected by its characteristic O-H stretch.Fast and non-destructive. Confirms the identity of the desired product and can detect hydroxyl impurities.Not ideal for quantification; complex spectra can be difficult to interpret fully.
¹H NMR Spectroscopy Nuclei of atoms in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of protons determines their chemical shift.Provides detailed structural information and can be used for quantitative analysis by integrating peak areas.Highly specific and quantitative. Can identify and quantify impurities with distinct proton signals.[4]Higher cost of instrumentation; requires deuterated solvents.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mixture by passing it through a column packed with a solid adsorbent material.Quantitative determination of purity by measuring the area of the analyte peak relative to the total peak area.Highly sensitive, accurate, and quantitative. The method of choice for regulatory submissions.Higher cost and complexity of instrumentation and method development.
Ferric Chloride Test Phenols form a colored complex with ferric chloride (FeCl₃).A qualitative colorimetric test to detect the presence of the phenolic starting material (3-hydroxy-2-methylbenzoic acid).Simple, rapid, and highly sensitive for phenolic impurities.[2][5]Not quantitative; only indicates the presence or absence of phenolic compounds.

Experimental Protocols

Melting Point Analysis

Protocol:

  • Ensure the synthesized this compound is completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

Expected Results:

  • Pure Sample: A sharp melting point range close to the literature value of 147-152 °C.[6][7]

  • Impure Sample: A depressed and broadened melting point range.

Thin-Layer Chromatography (TLC)

Protocol:

  • Prepare a TLC plate (silica gel). Draw a pencil line about 1 cm from the bottom.

  • Dissolve small amounts of the synthesized product and the starting material (3-hydroxy-2-methylbenzoic acid) in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved samples on the pencil line.

  • Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp or by using an iodine chamber.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Expected Results:

  • Pure Sample: A single spot corresponding to this compound.

  • Impure Sample: Two spots, one for the product and another for the starting material (which will have a different Rf value).

Infrared (IR) Spectroscopy

Protocol:

  • Obtain an IR spectrum of the synthesized product using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • Analyze the spectrum for characteristic absorption bands.

Expected Results for this compound:

  • A strong C=O stretching band for the ester around 1721 cm⁻¹.[8]

  • A strong C=O stretching band for the carboxylic acid around 1680-1710 cm⁻¹.

  • Aromatic C-H stretching bands around 3000-3100 cm⁻¹.[8]

  • Absence of a broad O-H stretching band from the phenolic hydroxyl group of the starting material (typically around 3200-3600 cm⁻¹).

¹H NMR Spectroscopy

Protocol:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Analyze the chemical shifts, integration values, and splitting patterns of the peaks.

Expected Results for this compound:

  • A singlet for the methyl protons of the acetoxy group.

  • A singlet for the methyl protons on the benzene ring.

  • Multiplets for the aromatic protons.

  • A broad singlet for the carboxylic acid proton.

  • The absence of a distinct peak for the phenolic proton of the starting material. The purity can be quantified by comparing the integration of a product peak to that of an impurity peak.[4]

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Develop a suitable HPLC method, which includes selecting a column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid), a flow rate, and a detection wavelength (e.g., using a UV detector).

  • Prepare a standard solution of this compound of known concentration.

  • Prepare a solution of the synthesized sample.

  • Inject the solutions into the HPLC system and record the chromatograms.

  • Purity is determined by the area percentage of the main peak. Commercial suppliers often specify purity greater than 98.0% as determined by HPLC.[7]

Expected Results:

  • Pure Sample: A single major peak in the chromatogram.

  • Impure Sample: Additional peaks corresponding to impurities. The area of each peak is proportional to the concentration of the corresponding component.

Ferric Chloride Test

Protocol:

  • Prepare four test tubes.

  • In each, add 1 mL of ethanol and 2 drops of a 1% ferric chloride (FeCl₃) solution.[5]

  • To the first, add a few crystals of the starting material (3-hydroxy-2-methylbenzoic acid).

  • To the second, add a few crystals of the synthesized this compound.

  • The third tube should contain a known pure sample of aspirin or a similar non-phenolic compound as a negative control.

  • The fourth tube serves as a blank (no added sample).

  • Shake the tubes and observe any color change.

Expected Results:

  • Starting Material: A distinct purple or violet color will develop due to the presence of the phenolic hydroxyl group.[2]

  • Pure Product: The solution should remain yellow, the color of the FeCl₃ solution, indicating the absence of the phenolic starting material.[9]

  • Impure Product: A faint to intense purple color will be observed, depending on the amount of unreacted starting material present.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity determination process.

Purity_Analysis_Workflow start Synthesized This compound qual_analysis Qualitative Purity Assessment start->qual_analysis quant_analysis Quantitative Purity Assessment start->quant_analysis mp Melting Point qual_analysis->mp tlc TLC qual_analysis->tlc fecl3 FeCl3 Test qual_analysis->fecl3 ir IR Spectroscopy quant_analysis->ir nmr NMR Spectroscopy quant_analysis->nmr hplc HPLC quant_analysis->hplc pure Product is Pure mp->pure Results meet specifications impure Product is Impure (Requires Further Purification) mp->impure Results do not meet specifications tlc->pure Results meet specifications tlc->impure Results do not meet specifications fecl3->pure Results meet specifications fecl3->impure Results do not meet specifications ir->pure Results meet specifications ir->impure Results do not meet specifications nmr->pure Results meet specifications nmr->impure Results do not meet specifications hplc->pure Results meet specifications hplc->impure Results do not meet specifications

Caption: Workflow for purity assessment of this compound.

TLC_Protocol_Flowchart prep_plate Prepare Silica TLC Plate spot_plate Spot Samples on Baseline prep_plate->spot_plate prep_samples Dissolve Samples (Product & Starting Material) prep_samples->spot_plate develop_plate Develop Plate in Solvent Chamber spot_plate->develop_plate dry_visualize Dry Plate & Visualize Spots (UV Light / Iodine) develop_plate->dry_visualize analyze Analyze Spots dry_visualize->analyze one_spot Single Spot for Product analyze->one_spot Pure multi_spots Multiple Spots analyze->multi_spots Impure

Caption: Experimental workflow for Thin-Layer Chromatography (TLC).

Ferric_Chloride_Test_Workflow prep_tubes Prepare Test Tubes with Ethanol and FeCl3 Solution add_samples Add Samples: 1. Starting Material (Control) 2. Synthesized Product prep_tubes->add_samples observe Shake and Observe Color Change add_samples->observe result Interpret Result observe->result purple Purple Color Indicates Phenolic Impurity result->purple Color Change yellow No Color Change (Yellow) Indicates Purity result->yellow No Change

Caption: Experimental workflow for the Ferric Chloride test.

References

head-to-head comparison of different synthesis routes for 3-Acetoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of the development pipeline. 3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, serves as a valuable building block in the synthesis of more complex molecules. This guide provides a head-to-head comparison of different synthesis routes for this compound, focusing on key performance indicators such as yield, purity, and reaction conditions, supported by available experimental data.

Comparison of Synthetic Strategies

Two primary synthetic strategies for this compound are highlighted in the literature. The first is a direct acetylation of 3-hydroxy-2-methylbenzoic acid. The second is a multi-step process that begins with a substituted phenol and involves the formation of a Grignard reagent. A third route, starting from 3-methoxybenzoyl chloride, also leads to the precursor 3-hydroxy-2-methylbenzoic acid.

ParameterRoute 1: Acetylation of 3-hydroxy-2-methylbenzoic acidRoute 2: Multi-step from 3-chloro-2-methylphenol
Starting Materials 3-hydroxy-2-methylbenzoic acid, Acetic anhydride3-chloro-2-methylphenol, Benzyl chloride, Magnesium, CO2, H2, Pd/C catalyst, Acetic anhydride
Key Intermediates None2-benzyloxy-6-chlorotoluene, (3-benzyloxy-2-methylphenyl)magnesium chloride, 3-benzyloxy-2-methylbenzoic acid, 3-hydroxy-2-methylbenzoic acid
Reported Yield 90.0 - 93.7%[1]Overall yield not explicitly stated, but the hydrogenation step to 3-hydroxy-2-methylbenzoic acid has a reported yield of 88.1%[1]
Purity/Melting Point 147-148 °C[1]147 °C (for the intermediate 3-hydroxy-2-methylbenzoic acid)[1]
Apparent Advantages High yield, simple one-step reaction.Starts from a simpler, potentially more accessible starting material.
Apparent Disadvantages Relies on the availability of 3-hydroxy-2-methylbenzoic acid.Multi-step process, potentially leading to a lower overall yield and requiring more complex purification. Use of Grignard reagent requires anhydrous conditions.

Experimental Protocols

Route 1: Acetylation of 3-hydroxy-2-methylbenzoic acid

This method involves the direct acetylation of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid using acetic anhydride.

Procedure 1: 60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid are introduced into 500 ml of 2N sodium hydroxide solution (1.00 mol) with stirring. The resulting solution is cooled to 5°C. 61.3 g (0.60 mol) of acetic anhydride are then added to the cooled solution, with the reaction temperature maintained below 8°C. After stirring, the mixture is acidified with hydrochloric acid to precipitate the product. The precipitate is filtered, washed with ice water, and dried to yield this compound.[1]

Procedure 2: An aqueous crude solution of 3-hydroxy-2-methylbenzoic acid is cooled to 0°C in a four-necked flask equipped with a pH meter. The initial pH is 14. 31.3 g (0.3 mol) of acetic anhydride are added dropwise over 5 minutes, causing the pH to drop to 6.0. The solution is then slowly treated with 49.3 g (0.5 mol) of 37% hydrochloric acid, resulting in the precipitation of a white solid. The suspension is stirred for an additional 30 minutes, after which the precipitate is filtered, washed twice with 50 g of ice water, and dried. This procedure reportedly yields 37.5 g (93.7% of theory) of this compound with a melting point of 147°C.[1]

Route 2: Multi-step Synthesis from 3-chloro-2-methylphenol

This synthetic pathway involves several key transformations, starting from 3-chloro-2-methylphenol.

  • Protection of the hydroxyl group: 3-chloro-2-methylphenol is reacted with benzyl chloride to form 2-benzyloxy-6-chlorotoluene.[1]

  • Grignard reaction: The resulting compound undergoes a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.[1]

  • Carboxylation: This Grignard reagent is then reacted with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid.[1]

  • Deprotection (Hydrogenolysis): The benzyloxy group is removed by hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst to give 3-hydroxy-2-methylbenzoic acid.[1] A solution of 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) and sodium hydroxide (20 g, 0.5 mol) in 700 g of water with 2 g of 5% Pd/C catalyst is subjected to 10 bar of hydrogen at 25°C.[1]

  • Acetylation: The final step is the acetylation of the resulting 3-hydroxy-2-methylbenzoic acid as described in Route 1.[1]

Synthesis Workflow Diagrams

Synthesis_Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-hydroxy-2-methylbenzoic_acid 3-hydroxy-2-methylbenzoic acid Acetylation Acetylation 3-hydroxy-2-methylbenzoic_acid->Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Acetylation NaOH_HCl NaOH / HCl NaOH_HCl->Acetylation 3-Acetoxy-2-methylbenzoic_acid This compound Acetylation->3-Acetoxy-2-methylbenzoic_acid

Caption: Workflow for the synthesis of this compound via direct acetylation.

Synthesis_Route_2 3-chloro-2-methylphenol 3-chloro-2-methylphenol Protection Protection (Benzyl chloride) 3-chloro-2-methylphenol->Protection 2-benzyloxy-6-chlorotoluene 2-benzyloxy-6-chlorotoluene Protection->2-benzyloxy-6-chlorotoluene Grignard_Formation Grignard Formation (Mg) 2-benzyloxy-6-chlorotoluene->Grignard_Formation Grignard_Reagent (3-benzyloxy-2-methylphenyl) magnesium chloride Grignard_Formation->Grignard_Reagent Carboxylation Carboxylation (CO2) Grignard_Reagent->Carboxylation 3-benzyloxy-2-methylbenzoic_acid 3-benzyloxy-2-methylbenzoic acid Carboxylation->3-benzyloxy-2-methylbenzoic_acid Hydrogenolysis Hydrogenolysis (H2, Pd/C) 3-benzyloxy-2-methylbenzoic_acid->Hydrogenolysis 3-hydroxy-2-methylbenzoic_acid 3-hydroxy-2-methylbenzoic acid Hydrogenolysis->3-hydroxy-2-methylbenzoic_acid Acetylation Acetylation (Acetic anhydride) 3-hydroxy-2-methylbenzoic_acid->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Multi-step synthesis of this compound starting from 3-chloro-2-methylphenol.

Concluding Remarks

The choice of synthesis route for this compound will largely depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The direct acetylation of 3-hydroxy-2-methylbenzoic acid is a high-yielding and straightforward method, ideal for when the precursor is readily available. The multi-step synthesis starting from 3-chloro-2-methylphenol offers an alternative when the hydroxylated benzoic acid is not a convenient starting point, though it requires more steps and careful control of reaction conditions, particularly for the Grignard reaction. Further optimization of each step in the multi-step process would be necessary to maximize the overall yield and make it competitive with the direct acetylation route. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Evaluating the Off-Target Effects of 3-Acetoxy-2-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of 3-Acetoxy-2-methylbenzoic acid against its structurally similar and widely studied counterparts, aspirin (acetylsalicylic acid) and salicylic acid. Due to the limited publicly available data on the specific off-target profile of this compound, this guide focuses on a comparative assessment based on structural analogy and outlines a comprehensive strategy for its experimental evaluation.

Introduction to this compound

This compound is a benzoic acid derivative and a structural analog of aspirin.[1] Its chemical structure, featuring an acetoxy group at the 3-position and a methyl group at the 2-position of the benzoic acid ring, suggests potential pharmacological activities similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While its intended mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes, as with aspirin, its off-target profile remains largely uncharacterized.[3] Understanding these off-target effects is crucial for a comprehensive safety and efficacy assessment.

Comparative Analysis of Off-Target Effects

This section compares the known off-target effects of aspirin and salicylic acid to infer the potential off-target profile of this compound.

Table 1: Summary of Known Off-Target Effects of Aspirin and Salicylic Acid

CompoundKnown Off-Target EffectsPotential Implications
Aspirin Acetylation of various proteins besides COX, such as fibrinogen.[4] Inhibition of IκB kinase (IKK) β, leading to reduced NF-κB activation.[3] Modulation of signaling through NF-κB. Uncoupling of oxidative phosphorylation in mitochondria.[5]Altered blood clotting, anti-inflammatory effects independent of COX inhibition, potential anti-cancer properties, and metabolic effects.
Salicylic Acid Inhibition of p70s6k.[3] Downregulation of c-Myc, Cyclin D1, Cyclin A, and proliferating cell nuclear antigen (PCNA).[3] Dermatological effects such as skin irritation, dryness, and photosensitivity.[6]Cell growth arrest, anti-proliferative effects, and localized adverse effects in topical applications.
This compound Data not publicly available. Based on structural similarity to aspirin, potential for acetylation of off-target proteins and modulation of similar signaling pathways is plausible.To be determined through experimental evaluation.

Proposed Experimental Strategy for Evaluating Off-Target Effects

A systematic evaluation of this compound's off-target profile is essential. The following experimental workflow is proposed to identify and characterize potential off-target interactions.

G Figure 1: Proposed Experimental Workflow for Off-Target Profiling cluster_0 In Silico & In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 In Vivo & Safety Assessment A In Silico Prediction (e.g., structure-based virtual screening) B Broad Kinase Profiling (e.g., KinomeScan) A->B C Receptor Binding Assays (e.g., GPCR panel) B->C D Dose-Response Assays (IC50/EC50 determination) C->D E Cell-Based Functional Assays D->E F Mechanism of Action Studies E->F G Animal Model Studies F->G H Toxicology & Safety Pharmacology G->H

Caption: Proposed workflow for identifying and validating off-target effects.

Detailed Experimental Protocols

Kinase Profiling Assay (Luminescence-Based)

This protocol describes a common method for screening a compound against a large panel of kinases to identify potential off-target interactions.

Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.

Materials:

  • This compound

  • Kinase panel (e.g., commercial services like Eurofins DiscoverX's KINOMEscan™ or Promega's ADP-Glo™ Kinase Assay)

  • ATP

  • Kinase-specific substrates

  • Assay buffer

  • DMSO (for compound dilution)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Kinase Reaction: In each well of the multi-well plate, combine the kinase, its specific substrate, and the appropriate concentration of this compound or a vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. This is often a luciferase-based system that generates a luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for any identified "hits."

G Figure 2: Kinase Inhibition Assay Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

Caption: A simplified workflow for a luminescence-based kinase inhibition assay.

Receptor Binding Assay (Radioligand-Based)

This protocol outlines a general method for assessing the binding affinity of a compound to a panel of receptors.

Objective: To determine if this compound binds to a range of common off-target receptors (e.g., GPCRs, ion channels).

Materials:

  • This compound

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Assay buffer

  • Scintillation fluid

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.

  • Binding Reaction: In a multi-well plate, combine the cell membranes, the radiolabeled ligand, and the test compound or vehicle control.

  • Incubation: Incubate the mixture to allow for competitive binding between the radiolabeled ligand and the test compound to the receptor.

  • Separation: Separate the bound from the unbound radioligand by vacuum filtration through a filter plate. The cell membranes with the bound radioligand will be trapped on the filter.

  • Detection: Add scintillation fluid to each well of the filter plate.

  • Data Acquisition: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: A decrease in radioactivity in the presence of the test compound indicates displacement of the radiolabeled ligand and therefore binding of the test compound to the receptor. Calculate the percent inhibition and determine the Ki (inhibition constant) for any significant interactions.

Signaling Pathway Analysis

The off-target effects of aspirin and its analogs can impact various signaling pathways. A key pathway potentially modulated is the NF-κB signaling cascade, which is crucial in inflammation and cell survival.

G Figure 3: Simplified NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_Expression activates Aspirin Aspirin Aspirin->IKK inhibits

Caption: Aspirin can inhibit the IKK complex, a key regulator of NF-κB signaling.

Conclusion

While this compound holds potential as a therapeutic agent, a thorough evaluation of its off-target effects is imperative for its development. This guide provides a framework for a comparative analysis with aspirin and salicylic acid and outlines a robust experimental strategy to elucidate its off-target profile. The data generated from such studies will be critical for predicting potential side effects and ensuring the safety and selectivity of this compound. Further research is strongly encouraged to fill the current knowledge gap regarding the off-target pharmacology of this compound.

References

A Comparative Guide to 3-Acetoxy-2-methylbenzoic Acid and Aspirin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Acetoxy-2-methylbenzoic Acid and its Parent Compound, Acetylsalicylic Acid (Aspirin).

This guide provides a detailed comparison of this compound, a known impurity and derivative of aspirin, with its parent compound, acetylsalicylic acid (aspirin). The information is compiled from peer-reviewed literature and chemical databases to assist researchers in understanding the key differences in their physicochemical properties and biological activities. While extensive data exists for aspirin, research into the specific biological effects of its impurities is emerging.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between aspirin (2-acetoxybenzoic acid) and this compound lies in the position of the acetoxy and methyl groups on the benzoic acid ring. These seemingly minor structural modifications can influence the molecule's physical and chemical characteristics, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

PropertyThis compoundAcetylsalicylic Acid (Aspirin)
Molecular Formula C₁₀H₁₀O₄C₉H₈O₄[1]
Molecular Weight 194.18 g/mol 180.16 g/mol [1]
IUPAC Name 3-acetyloxy-2-methylbenzoic acid2-acetyloxybenzoic acid[1]
Melting Point 149-151 °C136 °C
Appearance White to almost white crystalline powderOdorless white crystals or crystalline powder[1]
CAS Number 168899-58-950-78-2[1]

Biological Activity: An Emerging Picture

Aspirin's therapeutic effects as an analgesic, antipyretic, and anti-inflammatory agent are primarily due to its irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]

Recent studies have begun to investigate the biological activities of aspirin's impurities. A study by Kavya et al. involved the synthesis of several aspirin impurities, including this compound (referred to as Aspirin Impurity B), and evaluated their anti-inflammatory activity using an in-vitro method.[3][4] While the detailed quantitative results of this comparison are not publicly available, the study indicates that impurities of aspirin may possess their own biological effects, such as anti-inflammatory properties.[3][4] The potential for these impurities to contribute to the overall pharmacological profile of aspirin preparations, or to have unique activities, is an area of active research.

Experimental Protocols: Assessing Anti-Inflammatory Activity

To provide a framework for comparative studies, a detailed methodology for a key experiment—an in-vitro cyclooxygenase (COX) inhibition assay—is provided below. This type of assay is fundamental in determining the anti-inflammatory potential of compounds like aspirin and its derivatives.

In-Vitro COX-1/COX-2 Inhibition Fluorometric Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compounds (this compound and Aspirin) dissolved in DMSO

  • Fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorometric probe in the reaction buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the fluorometric probe

    • 10 µL of the test compound at various concentrations (use DMSO as a vehicle control).

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Measurement: Immediately place the plate in a fluorometer and measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the arachidonic acid cascade, the mechanism of action of aspirin, and a typical experimental workflow.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation

Arachidonic Acid Cascade

cluster_aspirin Aspirin / Derivatives cluster_cox Cyclooxygenase Enzyme Aspirin Aspirin or This compound Inhibition Irreversible Acetylation of Serine Residue Aspirin->Inhibition COX COX-1 / COX-2 (Active Site) Blocked Prostaglandin Synthesis Blocked COX->Blocked inhibition Inhibition->COX Reduced Reduced Inflammation, Pain, and Fever Blocked->Reduced

Mechanism of COX Inhibition

start Start: Obtain Test Compounds (Aspirin & this compound) invitro In-Vitro COX-1/COX-2 Inhibition Assay start->invitro ic50 Determine IC50 Values invitro->ic50 compare Compare Potency and Selectivity ic50->compare invivo In-Vivo Anti-Inflammatory Models (e.g., Carrageenan-induced paw edema) compare->invivo Proceed if active measure Measure Reduction in Edema/Inflammation invivo->measure toxicity Assess Acute Toxicity and Gastric Ulceration measure->toxicity end End: Comparative Profile Established toxicity->end

Comparative Experimental Workflow

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Acetoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Acetoxy-2-methylbenzoic acid, ensuring a safe laboratory environment and regulatory compliance.

Essential Safety and Handling Information

This compound is a compound that requires careful handling. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1]

Material Properties and Identification

A clear understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C10H10O4
Molecular Weight 194.19 g/mol [3]
CAS Number 168899-58-9[1]
Appearance White to almost white powder or crystal
Melting Point 149-151 °C[4]
Incompatible Materials Strong oxidizing agents, acids, and bases[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1][5] Do not release this chemical into the environment.[5] The following workflow outlines the necessary steps for proper disposal.

cluster_prep Preparation for Disposal cluster_disposal Disposal Process start Start: Unwanted This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe 1. container Select a suitable, properly labeled, and sealable waste container ppe->container 2. transfer Carefully transfer the waste into the container container->transfer 3. seal Securely seal the container transfer->seal 4. storage Store the sealed container in a designated, cool, dry, and well-ventilated area seal->storage 5. contact_ehs Contact your institution's Environmental Health & Safety (EHS) office storage->contact_ehs 6. arrange_pickup Arrange for waste pickup by a licensed chemical waste disposal company contact_ehs->arrange_pickup 7. documentation Complete all necessary waste disposal documentation arrange_pickup->documentation 8. end_point End: Waste collected by approved disposal service documentation->end_point 9.

Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

For spills, ensure the area is well-ventilated. Sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1]

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical .

References

Personal protective equipment for handling 3-Acetoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Acetoxy-2-methylbenzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Summary of Required Personal Protective Equipment

Hazard CategoryRequired PPESpecifications
Skin Contact Protective GlovesChemically resistant gloves (e.g., nitrile rubber) tested according to EN 374.[4]
Protective ClothingLab coat or other suitable protective clothing to prevent skin exposure.[5]
Eye Contact Eye ProtectionSafety goggles with side protection or a face shield.[4][6]
Inhalation Respiratory ProtectionA NIOSH-approved N95 dust mask or higher is required if dust formation is likely or ventilation is inadequate.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[1][7]

  • Dust Formation: Avoid breathing dust.[1] Minimize dust generation during handling.

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[7]

Storage Procedures:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1][7]

Disposal Plan

Dispose of this compound and its container as hazardous waste.

Disposal Guidelines:

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.[4]

  • Environmental Release: Do not allow the substance to enter drains or the environment.[6]

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weigh Chemical Weigh Chemical Don PPE->Weigh Chemical Enter Lab Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Use in Fume Hood Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Experiment Complete Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Clean Area Doff PPE Doff PPE Dispose of Waste->Doff PPE Proper Segregation Exit Lab Exit Lab Doff PPE->Exit Lab

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetoxy-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Acetoxy-2-methylbenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。